4-Methylindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRZZPHRQZGXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503240 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13220-46-7 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-methyl-2,3-dihydro-1H-indol-2-one (4-Methyloxindole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-2,3-dihydro-1H-indol-2-one, also known as 4-methyloxindole, is a heterocyclic organic compound belonging to the oxindole class. The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of significant pharmacological importance. This technical guide provides a detailed overview of the synthesis, physicochemical properties, and known biological activities of 4-methyloxindole and its derivatives. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. While specific data for 4-methyloxindole is limited, this guide consolidates available information and draws upon data from closely related analogs to provide a thorough understanding of its potential.
Introduction
The oxindole core, a bicyclic structure composed of a fused benzene and a pyrrolidin-2-one ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The substitution pattern on the oxindole ring system plays a crucial role in modulating the pharmacological profile of these compounds. 4-methyloxindole, with a methyl group at the 4-position of the aromatic ring, represents a key intermediate for the synthesis of more complex and potentially bioactive molecules.
Physicochemical Properties
The physicochemical properties of 4-methyl-2,3-dihydro-1H-indol-2-one are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| IUPAC Name | 4-methyl-1,3-dihydro-2H-indol-2-one | |
| Synonyms | 4-Methyloxindole, 4-methylindolin-2-one | [1] |
| CAS Number | 13220-46-7 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 211 °C | [1] |
| Boiling Point | 318.4±41.0 °C (Predicted) | [1] |
| Density | 1.155±0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.21±0.20 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis of 4-methyl-2,3-dihydro-1H-indol-2-one
A common and effective method for the synthesis of 4-methyloxindole involves the reduction and subsequent cyclization of a substituted nitrophenylacetic acid derivative. The following experimental protocol is based on a reported synthesis[1].
Experimental Protocol: Synthesis from 2-(2-methyl-6-nitrophenyl)acetic acid
Materials:
-
2-(2-methyl-6-nitrophenyl)acetic acid
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate
Procedure:
-
Dissolve 2-(2-methyl-6-nitrophenyl)acetic acid (1.4 g, 7 mmol) in methanol (20 mL).
-
Add 10% palladium on carbon catalyst (0.14 g) to the solution.
-
Place the reaction mixture in a Parr oscillator and hydrogenate at 60 psi hydrogen pressure for 3 hours.
-
Upon completion of the reaction (monitored by TLC or other suitable methods), remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure to obtain a brown solid.
-
Grind the solid with ethyl acetate and dry under vacuum to yield 4-methylindolone (4-methyl-2,3-dihydro-1H-indol-2-one) as a white solid.
Yield: 0.9 g (74%)[1].
General Synthetic Workflow
The synthesis of 4-methyloxindole can be represented by the following general workflow. This process is a key step for the subsequent derivatization to create a library of potentially bioactive compounds.
Biological Activities of Oxindole Derivatives
While specific biological data for 4-methyl-2,3-dihydro-1H-indol-2-one is not extensively reported, the broader class of oxindole derivatives exhibits a wide range of significant pharmacological activities. These activities are often attributed to the ability of the oxindole scaffold to interact with various biological targets, particularly protein kinases.
Overview of Activities
Oxindole derivatives have been reported to possess the following biological activities:
-
Anticancer: Many oxindole derivatives have been developed as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an oxindole core.
-
Anti-inflammatory: Some oxindoles exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[2].
-
Antitubercular: Recent studies have shown that certain oxindole analogs display potent activity against Mycobacterium tuberculosis[3].
-
Antiviral and Antimicrobial: The oxindole scaffold has been explored for the development of agents against various viruses and bacteria[4].
Biological Activity of Representative Oxindole Analogs
The following table summarizes the biological activity of some representative oxindole derivatives, highlighting the potential of this chemical class.
| Compound | Target/Activity | IC₅₀ / MIC | Reference |
| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one | α-amylase inhibition | 32.917 µg/mL | [5] |
| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one | DPP-IV inhibition | 31.28 µg/mL | [5] |
| OXN-1 | Mycobacterium tuberculosis H37Rv | 0.78 μg/ml | [3] |
| OXN-3 | Mycobacterium tuberculosis H37Rv | 0.78 μg/ml | [3] |
| OXN-7 | Mycobacterium tuberculosis H37Rv | 0.78 μg/ml | [3] |
| Compound 4h (an oxindole ester derivative) | COX-2 Inhibition | 0.0533 µM | [2] |
| Compound 4h (an oxindole ester derivative) | 5-LOX Inhibition | 0.4195 µM | [2] |
Potential Signaling Pathways
The anticancer activity of many oxindole derivatives is attributed to their ability to inhibit protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.
The following diagram illustrates a generalized signaling pathway that can be targeted by bioactive oxindole derivatives.
Conclusion
4-methyl-2,3-dihydro-1H-indol-2-one is a valuable building block in medicinal chemistry. While comprehensive biological data on this specific molecule is emerging, the well-established and diverse pharmacological activities of the broader oxindole class underscore its potential as a scaffold for the development of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its chemical space and biological properties. Future research should focus on the synthesis of novel derivatives of 4-methyloxindole and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.
References
- 1. 4-Methyloxindole | 13220-46-7 [chemicalbook.com]
- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methyloxindole: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxindole is an organic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring system, with a methyl group substituted at the fourth position of the oxindole core. This molecule is of significant interest to the medicinal chemistry and drug development communities due to the established biological activities of the broader oxindole class of compounds, which includes neuroprotective and anti-inflammatory effects.[1] The strategic placement of the methyl group on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent or a key building block in the synthesis of more complex bioactive molecules.
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-methyloxindole, detailed experimental protocols for its synthesis, and a discussion of its potential, yet currently underexplored, biological significance.
Core Physicochemical Properties
The fundamental physicochemical properties of 4-methyloxindole are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [2] |
| CAS Number | 13220-46-7 | [1][2] |
| Appearance | White to yellow or off-white solid | [1] |
| Melting Point | 211 °C | [2] |
| Boiling Point (Predicted) | 318.4 ± 41.0 °C | [2] |
| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.21 ± 0.20 | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water. | [1] |
| IUPAC Name | 4-methyl-1,3-dihydro-2H-indol-2-one | |
| Synonyms | 4-methylindolin-2-one, 4-methyl-2-oxindole | [2] |
Synthesis of 4-Methyloxindole
The synthesis of 4-methyloxindole can be achieved through the catalytic hydrogenation of 2-(2-methyl-6-nitrophenyl)acetic acid. This method provides a direct route to the cyclized product.
Experimental Protocol: Synthesis from 2-(2-Methyl-6-nitrophenyl)acetic acid
Materials:
-
2-(2-Methyl-6-nitrophenyl)acetic acid
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Parr oscillator or similar hydrogenation apparatus
Procedure:
-
Dissolve 2-(2-methyl-6-nitrophenyl)acetic acid (e.g., 1.4 g, 7 mmol) in methanol (e.g., 20 mL).
-
To this solution, add a catalytic amount of 10% palladium on carbon (e.g., 0.14 g).
-
Place the reaction mixture in a Parr oscillator and subject it to hydrogenation at a hydrogen pressure of 60 psi for 3 hours.
-
Upon completion of the reaction, carefully remove the catalyst by filtration through a pad of Celite or a similar filtration aid.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The resulting brown solid is then triturated with ethyl acetate and dried under vacuum to yield 4-methyloxindole as a white solid (reported yield: 74%).[3]
Below is a graphical representation of the synthesis workflow.
Spectral Data
Detailed experimental spectral data for 4-methyloxindole is not widely available in the surveyed literature. However, for comparative purposes, the spectral characteristics of closely related oxindole derivatives are informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 4-methyloxindole is not readily found, the expected ¹H and ¹³C NMR spectra would show characteristic peaks for the aromatic protons and carbons, the methylene group, the lactam NH, and the methyl group. The chemical shifts would be influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 4-methyloxindole is expected to exhibit characteristic absorption bands. For comparison, the IR spectrum of N-methyloxindole shows key absorbances that would be anticipated in 4-methyloxindole as well, such as:
-
N-H stretching: A broad peak in the region of 3200-3400 cm⁻¹ (for the unsubstituted NH in 4-methyloxindole).
-
C=O stretching (Amide I): A strong absorption band around 1700-1720 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of 4-methyloxindole would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (147.17). For comparison, the GC-MS data for N-methyloxindole shows a molecular ion peak at m/z 147.[2] Fragmentation patterns would likely involve the loss of CO, and other characteristic cleavages of the oxindole ring system.
Biological Activity and Drug Development Potential
The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] While specific studies on the biological effects of 4-methyloxindole are limited in the available literature, the parent oxindole class is known for its potential neuroprotective and anti-inflammatory properties.[1][6]
Neuroprotective Potential: Several indole-based compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. These effects are often attributed to their antioxidant properties and their ability to modulate pathways related to amyloid-beta aggregation and oxidative stress.[6]
Anti-inflammatory Activity: The anti-inflammatory properties of various indole derivatives are well-documented.[4] These compounds can act on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators.[5]
The introduction of a methyl group at the 4-position of the oxindole ring in 4-methyloxindole could potentially enhance its biological activity, improve its pharmacokinetic profile, or provide a handle for further chemical modification in the development of novel drug candidates. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of 4-methyloxindole.
Conclusion
4-Methyloxindole is a compound with a well-defined chemical structure and accessible synthetic route. While its detailed experimental characterization and biological activity profile are not yet extensively documented, its structural similarity to other biologically active oxindoles suggests it is a promising candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its physicochemical properties and synthesis, serving as a valuable resource for researchers interested in exploring the potential of this and related molecules.
References
- 1. CAS 13220-46-7: 4-Methyloxindole | CymitQuimica [cymitquimica.com]
- 2. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyloxindole | 13220-46-7 [chemicalbook.com]
- 4. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indolin-2-one Core: A Privileged Scaffold in Drug Discovery - From Ancient Remedies to Targeted Cancer Therapies
An In-depth Technical Guide on the Discovery and History of Indolin-2-one Derivatives for Researchers, Scientists, and Drug Development Professionals.
The indolin-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This bicyclic aromatic heterocyclic organic compound, consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position, has a rich history rooted in natural products and has evolved into a critical component of modern targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of indolin-2-one derivatives, with a focus on their role as kinase inhibitors in oncology.
A Historical Journey: From Natural Alkaloids to Synthetic Kinase Inhibitors
The story of indolin-2-one derivatives begins with their discovery in nature. The oxindole alkaloid scaffold was first identified in plant extracts, with some of the earliest examples being isolated from Uncaria tomentosa, a plant used in traditional medicine.[1] A significant milestone in the history of this scaffold is its connection to traditional Chinese medicine. Indirubin, a key active component of the traditional remedy Danggui Longhui Wan, which has been used for centuries, was later identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[2] This discovery was a pivotal moment, sparking significant interest in the synthesis and evaluation of other indolin-2-one derivatives as potential therapeutic agents.
The first laboratory synthesis of the parent oxindole molecule was reported by Baeyer and Knop in 1866.[3] However, it was the elucidation of the mechanism of action of natural products like indirubin that truly propelled the field forward. The realization that the indolin-2-one core could effectively mimic the adenine region of ATP and bind to the ATP-binding pocket of protein kinases opened the floodgates for the rational design of a multitude of kinase inhibitors.[2]
This led to the development of a new generation of targeted cancer therapies. A key player in this narrative is Sunitinib (marketed as Sutent®), a multi-targeted receptor tyrosine kinase inhibitor. Its development can be traced back to earlier compounds like Semaxanib (SU5416), which was one of the first synthetic indolin-2-one derivatives to be clinically tested as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] The clinical success of Sunitinib, approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), solidified the importance of the indolin-2-one scaffold in modern oncology.[1][6]
A summarized timeline of key events is presented below:
-
1866: The first synthesis of the oxindole core is reported by Baeyer and Knop.[3]
-
Ancient Times (from 627 AD): Indigo naturalis, containing indirubin, is used in traditional Chinese medicine.[7]
-
Late 1970s/Early 1980s: The antileukemic properties of indirubin are investigated in China.[2][8]
-
Late 1990s: The mechanism of action of indirubin as a cyclin-dependent kinase inhibitor is elucidated.[2]
-
Late 1990s/Early 2000s: Semaxanib (SU5416), a synthetic indolin-2-one derivative, is developed and enters clinical trials as a VEGFR inhibitor.[4][5]
-
2006: Sunitinib (SU11248), a multi-targeted indolin-2-one based kinase inhibitor, receives FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][6]
The Indolin-2-one Scaffold as a Kinase Inhibitor
The primary mechanism of action for a vast number of therapeutic indolin-2-one derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of protein kinases.
Indolin-2-one derivatives are designed to bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates and thereby blocking the signaling cascade. The versatility of the indolin-2-one scaffold allows for substitutions at various positions, which can be tailored to achieve selectivity for specific kinases.
Key Kinase Targets
Some of the most important kinase targets for indolin-2-one derivatives include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): These are involved in cell growth, proliferation, and migration, and their dysregulation is implicated in various cancers.
-
Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in this kinase are common in acute myeloid leukemia (AML), making it an important therapeutic target.
Signaling Pathways Targeted by Indolin-2-one Derivatives
The efficacy of indolin-2-one-based kinase inhibitors stems from their ability to interrupt critical signaling cascades. Below are simplified representations of the VEGFR and PDGFR signaling pathways, which are frequently targeted by these compounds.
Caption: VEGFR Signaling Pathway and its inhibition by indolin-2-one derivatives.
Caption: PDGFR Signaling Pathway and its inhibition by indolin-2-one derivatives.
Quantitative Data on Indolin-2-one Derivatives
The following tables summarize the in vitro activity of selected indolin-2-one derivatives against various protein kinases and cancer cell lines. This data highlights the potency and, in some cases, the selectivity of these compounds.
Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2 | 9 | [9] |
| PDGFR-β | 2 | [9] | |
| c-Kit | 1 | [9] | |
| FLT3 | 1 | [9] | |
| Semaxanib (SU5416) | VEGFR-2 (Flk-1/KDR) | 1,230 | [10] |
| PDGFR-β | >20,000 | [10] | |
| SU14813 | VEGFR-2 | 40 | [1] |
| PDGFR-β | 20 | [1] | |
| FLT3 | 50 | [1] | |
| Compound 10d (FLT3 Inhibitor) | FLT3 | 5.3 | [11] |
| Compound 22b (FLT3 Inhibitor) | FLT3-TKD(D835Y) | 0.48 | [12] |
Table 2: Cytotoxicity of Selected Indolin-2-one Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Sunitinib | MV4-11 | Acute Myeloid Leukemia | 0.0385 |[11] | | Compound 10a (FLT3 Inhibitor) | MV4-11 | Acute Myeloid Leukemia | 0.0147 |[11] | | Compound 10d (FLT3 Inhibitor) | MV4-11 | Acute Myeloid Leukemia | 0.0248 |[11] | | Compound 9c | WiDr | Colon Cancer | 141 |[5] | | Compound 9 | HepG2 | Hepatocellular Carcinoma | 2.53 |[13] | | | MCF-7 | Breast Cancer | 7.54 |[13] | | Compound 20 | HepG2 | Hepatocellular Carcinoma | 3.08 |[13] | | | MCF-7 | Breast Cancer | 5.28 |[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the discovery and evaluation of indolin-2-one derivatives.
General Synthesis of 3-(Substituted-benzylidene)indolin-2-ones
This procedure describes a common method for the synthesis of 3-substituted indolin-2-ones via a Knoevenagel condensation.
Materials:
-
Substituted or unsubstituted indolin-2-one (1.0 eq)
-
Substituted aromatic aldehyde (1.0-1.2 eq)
-
Piperidine (catalytic amount) or another suitable base
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve the indolin-2-one and the aromatic aldehyde in the solvent in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure 3-(substituted-benzylidene)indolin-2-one.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of indolin-2-one derivatives against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Indolin-2-one derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2x kinase solution in kinase assay buffer.
-
Prepare a 2x substrate/ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km for the specific kinase.
-
Prepare serial dilutions of the indolin-2-one derivative in kinase assay buffer containing a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted indolin-2-one derivative or control to the wells of the plate.
-
Add 10 µL of the 2x kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the indolin-2-one derivative relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of indolin-2-one derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indolin-2-one derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indolin-2-one derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the indolin-2-one derivative relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of an indolin-2-one derivative to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
Indolin-2-one derivative (test compound)
-
96-well cell culture plates
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend the endothelial cells in medium containing the desired concentrations of the indolin-2-one derivative or vehicle control.
-
Seed the cells onto the solidified gel at a density of 1-2 x 10⁴ cells per well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope at regular intervals.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from the treated wells to the vehicle control to determine the anti-angiogenic activity of the indolin-2-one derivative.
-
Experimental and Drug Discovery Workflow
The discovery and development of a new indolin-2-one derivative as a therapeutic agent follows a structured workflow, from initial design to preclinical and clinical evaluation.
Caption: A typical workflow for the discovery and development of indolin-2-one based drugs.
Conclusion and Future Perspectives
The indolin-2-one scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics, particularly in the field of oncology. Its journey from a component of ancient herbal remedies to the core of rationally designed, life-saving drugs is a testament to the power of medicinal chemistry. The success of Sunitinib and the continued exploration of new derivatives in clinical trials underscore the enduring potential of this privileged structure.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing next-generation indolin-2-one inhibitors that are effective against tumors that have developed resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of indolin-2-one derivatives for the treatment of other diseases, including inflammatory disorders, neurodegenerative diseases, and infectious diseases.
-
Novel Drug Delivery Systems: Developing innovative formulations and delivery methods to enhance the bioavailability and therapeutic efficacy of these compounds.
The rich history and proven track record of indolin-2-one derivatives ensure that this remarkable scaffold will remain a central focus of drug discovery and development for years to come.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Semaxanib - Wikipedia [en.wikipedia.org]
- 6. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirubin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
4-Methylindolin-2-one literature review and background
An In-depth Technical Guide on 4-Methylindolin-2-one
Introduction
The indolin-2-one, or oxindole, scaffold is a privileged bicyclic aromatic heterocyclic organic compound that has garnered significant attention from academic and industrial researchers.[1] Its versatile structure serves as a crucial building block for a plethora of molecular targets, leading to the discovery of numerous drug leads.[1] Indolin-2-one derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them highly important for drug discovery and development.[2] Specifically, modifications at various positions of the indolin-2-one core, such as the introduction of a methyl group at the 4-position, can significantly influence the molecule's pharmacological profile. This document provides a comprehensive technical review of this compound and its related derivatives, focusing on synthesis, biological activities, and therapeutic potential, with detailed data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Synthesis of Indolin-2-one Derivatives
The synthesis of substituted indolin-2-one derivatives often involves multi-step approaches. A common and effective method is the Knoevenagel condensation of an appropriate oxindole with a substituted aromatic aldehyde.[3] Other synthetic routes may involve intramolecular aminolactonization or condensation reactions with various reagents like isatin.[4][5]
Below is a generalized workflow for the synthesis of 3-substituted indolin-2-one derivatives.
Caption: Generalized workflow for Knoevenagel condensation.
Biological Activity and Therapeutic Potential
Derivatives of the indolin-2-one scaffold have been extensively investigated for a wide array of therapeutic applications, primarily in oncology and anti-inflammatory research.
Anticancer Activity
Indolin-2-ones are potent inhibitors of various protein kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and p21-activated kinase 4 (PAK4).[6]
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many indolin-2-one derivatives act as inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis.[6][7] Sunitinib, an FDA-approved drug for renal cell carcinoma, features the indolin-2-one core and functions as a multi-RTK inhibitor.[6]
-
PAK4 Inhibition: A series of substituted indolin-2-one derivatives were designed as potent inhibitors of p21-activated kinase 4 (PAK4).[8] Compound 12g from this series not only showed potent PAK4 inhibition but also exhibited high antiproliferative activity against A549 lung cancer cells, inducing G2/M phase cell cycle arrest and inhibiting cell migration and invasion.[8]
-
CDK and EGFR Inhibition: Certain indolinone-based molecules have demonstrated dual inhibitory activity against CDKs (CDK-2, CDK-4) and angiokinases (VEGFR-2, EGFR).[7] This multi-targeted approach can disrupt cell cycle regulation and angiogenesis simultaneously.[7]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 4d (m-aminobenzylidene) | MCF-7 (Breast Cancer) | 18.42 ± 0.45 | [2] |
| 14g (chloropyrrole) | KB (Oral Epithelial) | 0.67 | [6] |
| 14g (chloropyrrole) | K111 (Melanoma) | 1.19 | [6] |
| 14i (chloropyrrole) | A549 (Lung Cancer) | 0.32 | [6] |
| 9 (quinazoline) | HepG-2 (Liver Cancer) | 2.53 | |
| 20 (quinazoline) | HepG-2 (Liver Cancer) | 3.11 | [7] |
| 12g (PAK4 inhibitor) | A549 (Lung Cancer) | 0.83 |
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 11b | PAK4 | 22 | [8] |
| 12d | PAK4 | 16 | [8] |
| 12g | PAK4 | 27 | [8] |
| 9 | CDK-2 | 9.39 | [7] |
| 9 | VEGFR-2 | 56.74 | [7] |
| 20 | EGFR | 15.34 | [7] |
| 20 | VEGFR-2 | 11.62 | [7] |
Signaling Pathway Modulation
Indolin-2-one derivatives exert their anticancer effects by modulating key signaling pathways. Inhibition of kinases like PAK4 or VEGFR disrupts downstream signaling cascades that control cell proliferation, survival, and motility.
References
- 1. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylindolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolin-2-one core, a bicyclic aromatic scaffold, has emerged as a quintessential privileged structure in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a diverse range of biological targets. Among its many derivatives, 4-methylindolin-2-one has garnered significant attention as a key starting material and structural motif in the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
The Privileged Nature of the Indolin-2-one Scaffold
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] The indolin-2-one scaffold perfectly embodies this concept, with derivatives showing activity against a wide array of enzymes and receptors.[3][4] This promiscuity is attributed to its rigid, planar structure, which provides a defined orientation for appended functional groups, and the presence of a lactam moiety, which can participate in crucial hydrogen bonding interactions with protein active sites. The indole nitrogen and carbonyl group are key pharmacophoric features that contribute to its broad biological activity.[5]
Therapeutic Applications of this compound Derivatives
Derivatives of this compound have demonstrated significant therapeutic potential, most notably as inhibitors of protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Anticancer Activity: Targeting Receptor Tyrosine Kinases
A substantial body of research has focused on the development of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[6][7] These RTKs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][8] By inhibiting these kinases, this compound derivatives can effectively block tumor-induced angiogenesis, leading to cancer cell death.[8]
Several potent multi-targeted kinase inhibitors based on the indolin-2-one scaffold have been developed, with Sunitinib being a prominent example approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9] The structure-activity relationship (SAR) studies of these compounds often involve modifications at the C3 position of the indolin-2-one ring, where the introduction of various heterocyclic moieties has proven to be a successful strategy for enhancing potency and selectivity.[5][10]
Anti-inflammatory Activity
The indolin-2-one scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12] For instance, a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives displayed potent inhibitory activities against COX-1/2 and 5-LOX, with some compounds exhibiting comparable or stronger anti-inflammatory and analgesic activities than existing drugs, but with better gastric tolerability in vivo.[11]
Quantitative Data: Biological Activity of Indolin-2-one Derivatives
The following tables summarize the in vitro biological activities of various indolin-2-one derivatives, highlighting their potency as kinase inhibitors and anticancer agents.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound 1 | VEGF-R2 (Flk-1/KDR) | 20 | - | - | [6] |
| FGF-R1 | 30 | - | - | [6] | |
| Compound 16f | PDGF-R | 10 | - | - | [6] |
| Compound 9d | VEGF-R2 (Flk-1) | 4 | - | - | [7] |
| Compound 9h | FGF-R1 | 80 | - | - | [7] |
| Compound 9b | PDGF-Rβ | 4 | - | - | [7] |
| Compound 14g | - | - | KB | 0.67 | [9] |
| - | - | K111 | 1.19 | [9] | |
| Compound 14i | - | - | A549 | 0.32 | [9] |
| Compound 14r | - | - | NCI-H460 | 1.22 | [9] |
| Compound 5h | - | - | HT-29 | 0.016 | [13] |
| - | - | H460 | 0.0037 | [13] | |
| Compound IVc | - | - | Breast Cancer Panel | 1.47 | [14] |
| Compound VIc | - | - | Colon Cancer Panel | 1.40 | [14] |
Experimental Protocols
General Synthesis of this compound
The synthesis of the this compound core is a crucial first step in the development of more complex derivatives. While specific, detailed protocols for this exact starting material are not always published in papers focused on the final derivatives, a general procedure can be outlined based on established methods for synthesizing substituted indolin-2-ones.[15]
Protocol: A common method for the synthesis of this compound involves the cyclization of a corresponding substituted aniline precursor. The following is a generalized protocol:
-
Preparation of the Precursor: Start with a commercially available 2-amino-3-methylphenylacetic acid or a related derivative.
-
Cyclization: The cyclization is typically achieved by heating the precursor in the presence of a dehydrating agent or a catalyst. This can be done under various conditions, for example, by heating in a high-boiling point solvent such as diphenyl ether, or by using a strong acid catalyst like polyphosphoric acid (PPA).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water or an ice-water mixture to precipitate the product. The crude product is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
General Synthesis of 3-Substituted-indolin-2-one Derivatives
The majority of biologically active indolin-2-one derivatives are substituted at the C3 position. A widely used method for this is the Knoevenagel condensation of the indolin-2-one core with a suitable aldehyde.[9]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.
-
Base Catalyst: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the product. The solid product is collected by filtration, washed with a cold solvent (e.g., cold ethanol), and dried under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives that target RTKs are primarily due to the inhibition of downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis.
References
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of the 4-Methylindolin-2-one Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolin-2-one core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with significant therapeutic potential. The strategic incorporation of a methyl group at the 4-position, creating the 4-Methylindolin-2-one backbone, has been instrumental in the development of novel compounds targeting a diverse array of diseases. This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. Detailed experimental protocols for key biological assays, quantitative data on the efficacy of various derivatives, and visual representations of the underlying signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.
Introduction
The indole nucleus is a fundamental structural motif in numerous biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. A prominent derivative of the indole scaffold is the indolin-2-one (or oxindole) system, which has demonstrated a remarkable range of pharmacological activities.[1] This guide focuses on a specific, yet versatile, iteration of this scaffold: this compound. While this compound itself is not typically the active therapeutic agent, it serves as a crucial building block for a diverse library of derivatives with potent biological effects. This document will explore the significant therapeutic applications of these derivatives, providing quantitative data, detailed experimental methodologies, and mechanistic insights to support ongoing and future drug development efforts.
Therapeutic Applications and Mechanisms of Action
Derivatives of the this compound scaffold have shown considerable promise in several key therapeutic areas. The following sections detail their applications, mechanisms of action, and the quantitative data supporting their efficacy.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds primarily exert their effects through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Many indolin-2-one derivatives function as Receptor Tyrosine Kinase (RTK) inhibitors.[2][3] A critical target in this class is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in tumor angiogenesis.[3] By blocking the ATP-binding site of VEGFR, these compounds inhibit its autophosphorylation and downstream signaling, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] Other targeted kinases include Platelet-Derived Growth Factor Receptor (PDGFR), Cyclin-Dependent Kinases (CDKs) like CDK-2 and CDK-4, and Epidermal Growth Factor Receptor (EGFR), highlighting the multi-targeted nature of some of these derivatives.[3][4]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-Substituted-indolin-2-one (Chloropyrrole) | A549 (Non-small cell lung cancer) | 0.32 | [2] |
| KB (Oral epithelial cancer) | 0.67 | [2] | |
| K111 (Melanoma) | 1.19 | [2] | |
| NCI-H460 (Large cell lung cancer) | 1.22 | [2] | |
| Indolinone-based quinazolinone | HepG2 (Hepatocellular carcinoma) | 2.53 | [4] |
| MCF-7 (Breast cancer) | 7.54 | [4] | |
| Indolinone-based quinazolinone | HepG2 (Hepatocellular carcinoma) | 3.08 | [4] |
| MCF-7 (Breast cancer) | 5.28 | [4] |
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have demonstrated significant potential in mitigating inflammation and pain through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. 5-LOX is involved in the production of leukotrienes, another class of inflammatory mediators. By dually inhibiting these pathways, this compound derivatives can effectively reduce the inflammatory response. Some derivatives also exhibit anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and modulating the NF-κB signaling pathway.[6]
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one | COX-1 | 0.10 - 9.87 | [5] |
| COX-2 | 0.10 - 9.87 | [5] | |
| 5-LOX | 0.10 - 9.87 | [5] | |
| (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one | Not specified | Dose-dependent reduction of pro-inflammatory cytokines | [6] |
Antimicrobial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. This compound derivatives, particularly those hybridized with other pharmacophores like nitroimidazole, have shown potent activity against a range of bacteria, including drug-resistant strains.
Mechanism of Action: A notable mechanism of action for indolin-2-one nitroimidazole hybrids is a dual-action approach. These compounds can directly inhibit bacterial topoisomerase IV, an essential enzyme for DNA replication and chromosome segregation.[7] Additionally, the nitroimidazole moiety can be reduced in vivo to generate reactive radicals that damage bacterial DNA and proteins.[7] This dual mechanism is advantageous as it can circumvent the development of resistance.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound Class | Bacterial Strain | MIC (µM) | Reference |
| Indolin-2-one nitroimidazole hybrid | Pseudomonas aeruginosa | 0.13 - 2.5 | [7] |
| Escherichia coli | 0.13 - 2.5 | [7] | |
| Staphylococcus aureus | 0.13 - 2.5 | [7] |
Neuroprotective Activity
Derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease and for the management of migraines.
Mechanism of Action: In the context of Alzheimer's disease, azaindolin-2-one derivatives have been shown to act as dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation.[8] GSK3β is implicated in the hyperphosphorylation of tau, which leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's.[8] By inhibiting GSK3β and preventing tau aggregation, these compounds may offer a neuroprotective effect. Other derivatives have been designed to inhibit Acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[9] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's. For migraines, certain derivatives act as partial agonists of the 5-HT(1B/1D) serotonin receptors, which are involved in cranial vasoconstriction.[10]
Quantitative Data: Neuroprotective and Related Activities of this compound Derivatives
| Compound Class | Target | IC50 / Activity | Reference |
| Azaindolin-2-one derivative | GSK3β | 1.7 µM | [8] |
| Indolin-2-one with 1-benzyl-1H-1,2,3-triazole | Acetylcholinesterase (AChE) | 50-51% inhibition at 100 µM | [9] |
| 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one | 5-HT(1B/1D) Receptors | Partial Agonist | [10] |
Key Experimental Protocols
To facilitate the replication and advancement of research in this field, this section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol uses the RAW 264.7 murine macrophage cell line to screen for the anti-inflammatory properties of this compound derivatives.
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. For the assay, cells are seeded in 96-well plates and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with various non-toxic concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): The production of NO, a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The formation of a purple azo dye is measured colorimetrically at ~540 nm.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): A parallel MTT assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), DTNB solution, and the test this compound derivative at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of the AChE enzyme solution.
-
Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, the substrate, acetylthiocholine iodide, is added to start the reaction.
-
Absorbance Measurement: The change in absorbance is monitored continuously at 412 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the slope of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates of the reaction in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.
Bacterial Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation activity of bacterial topoisomerase IV.
-
Principle: Topoisomerase IV decatenates, or unlinks, catenated DNA networks (kinetoplast DNA, kDNA) into individual minicircles. In an agarose gel, the large kDNA network is unable to migrate into the gel, while the smaller, decatenated minicircles can.
-
Reaction Setup: The reaction is set up in a microcentrifuge tube containing a reaction buffer, ATP, kDNA as the substrate, and varying concentrations of the this compound derivative.
-
Enzyme Addition: The reaction is initiated by the addition of purified bacterial topoisomerase IV enzyme.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of kDNA remaining in the well. The intensity of the bands can be quantified to determine the IC50 value.
Conclusion
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of a wide range of therapeutically valuable compounds. The derivatives discussed in this guide demonstrate potent and often multi-targeted activities against cancer, inflammation, bacterial infections, and neurological disorders. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the translation of these promising compounds from the laboratory to the clinic. The continued exploration of the chemical space around the this compound core holds immense potential for the discovery of next-generation therapeutics to address significant unmet medical needs.
References
- 1. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 5. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 6. Acetylcholinesterase | Definition, Function & Location | Study.com [study.com]
- 7. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlink.com [medlink.com]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
An In-depth Technical Guide to 4-Methylindolin-2-one (4-Methyloxindole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindolin-2-one, also widely known as 4-methyloxindole, is a heterocyclic organic compound belonging to the indolinone class. The indolin-2-one (oxindole) scaffold is a prominent structural motif found in numerous natural products and synthetic molecules of significant pharmacological interest. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, derivatives of indolin-2-one have been extensively investigated and developed as therapeutic agents, particularly in the field of oncology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, intended for researchers and professionals in drug discovery and development.
Chemical Identity and Properties
This compound is characterized by an indole ring system with a carbonyl group at the 2-position and a methyl group at the 4-position.
Synonyms and Identifiers
To facilitate comprehensive literature and database searches, a list of synonyms and chemical identifiers for this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 4-Methyl-1,3-dihydro-2H-indol-2-one |
| Synonyms | 4-Methyloxindole, 4-Methyl-2-oxindole, 4-Methyl-1,3-dihydroindol-2-one, 2H-Indol-2-one, 1,3-dihydro-4-methyl- |
| CAS Number | 13220-46-7 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| InChI Key | USRZZPHRQZGXFH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C2NC(=O)CC2=C1 |
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and potential as a drug candidate.
| Property | Value | Reference |
| Melting Point | 211 °C | |
| Boiling Point (Predicted) | 318.4 ± 41.0 °C | |
| Density (Predicted) | 1.155 ± 0.06 g/cm³ | |
| pKa (Predicted) | 14.21 ± 0.20 | |
| Appearance | White to yellow solid | |
| Storage | Sealed in dry, Room Temperature |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reductive cyclization of 2-(2-methyl-6-nitrophenyl)acetic acid.
Experimental Protocol for Synthesis
Reaction: Reductive cyclization of 2-(2-methyl-6-nitrophenyl)acetic acid.
Materials:
-
2-(2-Methyl-6-nitrophenyl)acetic acid
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Parr hydrogenator or similar hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel for hydrogenation, dissolve 2-(2-methyl-6-nitrophenyl)acetic acid (e.g., 1.4 g, 7 mmol) in methanol (e.g., 20 mL).
-
Carefully add 10% palladium on carbon catalyst to the solution (e.g., 0.14 g).
-
Place the reaction vessel in a Parr hydrogenator.
-
Pressurize the vessel with hydrogen gas to 60 psi.
-
Agitate the reaction mixture for 3 hours at room temperature.
-
Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of celite or a suitable filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude solid is then triturated with ethyl acetate and dried under vacuum to yield this compound as a white solid (reported yield: 74%).
Synthesis Workflow Diagram
An In-depth Technical Guide to the Indolin-2-one Core: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This bicyclic heterocyclic compound, consisting of a benzene ring fused to a five-membered lactam ring, has proven to be a remarkably versatile template for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. Its inherent structural features allow for facile substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the indolin-2-one core, focusing on its role in the development of kinase inhibitors for cancer therapy, including synthetic methodologies, structure-activity relationships, and key signaling pathways.
Chemical Properties and Synthesis
The indolin-2-one core is an aromatic heterocyclic organic compound. Its derivatives have been extensively explored, with substitutions at the C3, C5, and N1 positions being the most common for modulating biological activity. The synthesis of 3-substituted indolin-2-one derivatives, a class that includes numerous potent kinase inhibitors, is often achieved through a Knoevenagel condensation.[1]
General Experimental Protocol: Synthesis of 3-Substituted Indolin-2-one Derivatives
A common synthetic route involves the reaction of a substituted indolin-2-one with an appropriate aldehyde in the presence of a base catalyst, such as piperidine, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the condensation.
Materials:
-
Substituted indolin-2-one (e.g., 5-fluoroindolin-2-one)
-
Substituted aldehyde (e.g., pyrrole-2-carboxaldehyde derivative)
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of the substituted indolin-2-one (1 equivalent) and the substituted aldehyde (1 equivalent) is suspended in ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for a specified period (typically 2-7 hours), with reaction progress monitored by thin-layer chromatography.[2]
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]
Biological Activities and Mechanism of Action
Indolin-2-one derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] However, their most significant impact has been in the field of oncology as kinase inhibitors.
Many kinases involved in signal transduction are overactive in malignant tumor cells, making them prime targets for therapeutic intervention.[5] Indolin-2-one-based compounds act as competitive inhibitors at the ATP-binding site of protein kinases.[6] The indolinone ring itself plays a crucial role in this inhibition. By mimicking the adenine region of ATP, it forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. Modifications at various positions of the indolin-2-one scaffold allow for the exploration of different sub-pockets within the ATP-binding site, leading to enhanced potency and selectivity for specific kinases.[7]
Prominent examples of FDA-approved drugs with an indolin-2-one core include Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, and Toceranib, used in veterinary oncology. These drugs primarily target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis.[5]
Structure-Activity Relationships (SAR)
Extensive research has elucidated the structure-activity relationships of indolin-2-one derivatives as kinase inhibitors. The substitutions at the C3, C5, and N1 positions of the oxindole ring are critical for determining the potency and selectivity of these compounds.
-
C3-Substitution: The substituent at the C3 position is crucial for interacting with the hydrophobic regions of the ATP-binding pocket. Typically, a methylene linker connects the indolin-2-one core to another heterocyclic ring, such as a pyrrole, which occupies the hydrophobic pocket I.[5] The nature of this heterocyclic ring and its substituents significantly influences kinase selectivity.[8] For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGFR, while bulky groups on a 3-(substituted benzylidenyl) moiety confer selectivity towards EGFR and Her-2.[8][9]
-
C5-Substitution: Modifications at the C5 position of the indolin-2-one ring can enhance the inhibitory activity. Halogen substitutions, such as fluorine or bromine, are common and can improve the compound's interaction with the hydrophobic pocket II of the ATP-binding site.[2][5] For example, Sunitinib features a fluorine atom at the C5 position. The introduction of other groups like -OMe, -OH, or -SH at this position can also modulate activity, often in conjunction with modifications on the C3-substituent.[5]
-
N1-Substitution: Alkylation or arylation at the N1 position of the lactam can also influence the biological activity, though this position has been explored less extensively than C3 and C5.
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activities of representative indolin-2-one derivatives against various protein kinases and cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2 | 9 | [10] |
| Sunitinib | PDGFRβ | 2 | [10] |
| SU5416 (Semaxanib) | VEGFR-2 | 840 | [5] |
| Compound 9 | VEGFR-2 | 56.74 | [6] |
| Compound 9 | CDK-2 | 9.39 | [6] |
| Compound 20 | VEGFR-2 | <63.27 (Sorafenib as control) | [6] |
| Compound 20 | EGFR | 8.8-fold more potent than indirubin | [6] |
| Compound 1c | HCT-116 cells | <1000 | |
| Compound 1h | HCT-116 cells | <1000 | |
| Compound 2c | MDA-MB-231 cells | Potent inhibitor | |
| Compound 16f | PDGF-R | 10 | [11] |
| Compound 1 | VEGF-R2 | 20 | [11] |
| Compound 1 | FGF-R1 | 30 | [11] |
| Compound 7 | Neuroprotective | Most potent | [4] |
| Compound 37 | Neuroprotective | Most potent | [4] |
| Compound 39 | Neuroprotective | Most potent | [4] |
| Compound 45 | Neuroprotective | Most potent | [4] |
| 6j | Tyrosine Kinase | 1340 | [12] |
| 6o | Tyrosine Kinase | 2690 | [12] |
| 12d | PAK4 | 16 | [10] |
| 12g | PAK4 | 27 | [10] |
| 11b | PAK4 | 22 | [10] |
| 13c | HDAC1 | 1070 | [13] |
| 3s | RSK2 | 500 | [14] |
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9 | HepG2 | 2.53 | [6] |
| Compound 9 | MCF-7 | 7.54 | [6] |
| Compound 20 | HepG2 | 3.08 | [6] |
| Compound 20 | MCF-7 | 5.28 | [6] |
| 4d | MCF-7 | 18.42 | [3] |
| 13c | HT-29 | 1.78 | [13] |
| 12g | A549 | 0.83 | [10] |
| 5b | MCF-7 | 0.74-4.62 | [15] |
| 10e | MCF-7 | 0.74-4.62 | [15] |
| 10g | MCF-7 | 0.74-4.62 | [15] |
| 15a | MCF-7 | 0.74-4.62 | [15] |
| 17a | MCF-7 | 0.74-4.62 | [15] |
| 5b | HepG2 | 1.13-8.81 | [15] |
| 10e | HepG2 | 1.13-8.81 | [15] |
| 10g | HepG2 | 1.13-8.81 | [15] |
| 15a | HepG2 | 1.13-8.81 | [15] |
| 17a | HepG2 | 1.13-8.81 | [15] |
Key Signaling Pathways
Indolin-2-one-based kinase inhibitors primarily target receptor tyrosine kinases (RTKs) that play a central role in cancer cell proliferation, survival, and angiogenesis. The inhibition of these kinases blocks downstream signaling cascades.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating downstream signaling.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is involved in cell growth, proliferation, and differentiation. Similar to VEGFR, PDGF binding to its receptor (PDGFR) leads to dimerization and autophosphorylation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of indolin-2-one derivatives against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Indolin-2-one test compounds
-
96-well white plates
-
Kinase-Glo® MAX reagent
-
Microplate reader capable of measuring luminescence
Procedure:
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, combine 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Compound Addition: Add 5 µL of serially diluted indolin-2-one compound solutions to the respective test wells. For the positive control (no inhibitor), add 5 µL of buffer with the same DMSO concentration as the test wells. For the blank (no enzyme), add 5 µL of buffer.
-
Enzyme Addition: To the test and positive control wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the blank wells, add 20 µL of 1x Kinase Buffer.
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium
-
Indolin-2-one test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate (ELISA) reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 104 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indolin-2-one compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow for Drug Discovery
The development of indolin-2-one based kinase inhibitors follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
The indolin-2-one core structure continues to be a highly fruitful scaffold in the quest for novel therapeutics, particularly in the area of oncology. Its synthetic tractability and the well-defined structure-activity relationships for kinase inhibition provide a solid foundation for the rational design of new and improved drug candidates. The ongoing exploration of this privileged scaffold is expected to yield next-generation kinase inhibitors with enhanced potency, selectivity, and safety profiles, ultimately benefiting patients with a wide range of malignancies.
References
- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking | MDPI [mdpi.com]
- 14. Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Exploring the Biological Targets of 4-Methylindolin-2-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets of 4-methylindolin-2-one derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. This document details their mechanism of action, summarizes quantitative data on their activity, and provides detailed protocols for key experimental assays.
Introduction to this compound Derivatives
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a methyl group at the 4-position of the indolin-2-one ring has been shown to influence the pharmacological properties of these derivatives, leading to potent and selective inhibitors of various biological targets. These compounds have garnered significant interest in drug discovery, primarily for their anticancer properties. Their mechanism of action often involves the inhibition of key enzymes involved in cell proliferation, survival, and angiogenesis.
Primary Biological Targets
Research has identified several key protein families as primary biological targets for this compound derivatives. These include receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and enzymes involved in the inflammatory response.
Receptor Tyrosine Kinases (RTKs)
RTKs are crucial cell surface receptors that play a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common hallmark of cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): this compound derivatives have been extensively studied as inhibitors of VEGFR, particularly VEGFR-2. By blocking the ATP-binding site of the kinase domain, these compounds inhibit the downstream signaling cascade that leads to angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][2][3][4][5]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another important RTK implicated in various cancers. Certain this compound derivatives have demonstrated inhibitory activity against EGFR, thereby blocking signaling pathways that promote cancer cell proliferation and survival.[6][7][8][9]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation.
-
CDK2: this compound derivatives have been identified as inhibitors of CDK2. By targeting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S phase transition, and promote apoptosis (programmed cell death) in cancer cells.[6][10][11][12][13]
Enzymes in the Inflammatory Pathway
Chronic inflammation is a known risk factor for cancer development. Enzymes that mediate inflammatory processes are therefore attractive targets for cancer therapy.
-
Cyclooxygenase (COX): Some indolin-2-one derivatives have shown inhibitory activity against COX enzymes, particularly COX-2, which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[14][15][16][17][18]
-
5-Lipoxygenase (5-LOX): Dual inhibition of COX-2 and 5-LOX is an emerging strategy in anti-inflammatory and anticancer drug development. Certain indolin-2-one derivatives have been found to inhibit 5-LOX.[15]
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of various this compound and related indolin-2-one derivatives against their biological targets and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of Indolin-2-one Derivatives against Kinase Targets
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Derivative 5h | VEGFR-2 | 0.016 | [19] |
| Derivative 17a | VEGFR-2 | 0.078 | [1] |
| Derivative 10g | VEGFR-2 | 0.087 | [1] |
| Sunitinib (Reference) | VEGFR-2 | 0.139 | [1] |
| Derivative 9 | CDK2 | 0.00939 | [6] |
| Roscovitine (Reference) | CDK2 | 0.141 | [10] |
| Derivative 4c | EGFR | 0.090 | [8] |
| Erlotinib (Reference) | EGFR | 0.070 | [8] |
Table 2: Cytotoxicity of Indolin-2-one Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 5h | HT-29 | Colon Cancer | 0.016 | [19] |
| Derivative 5h | H460 | Lung Cancer | 0.0037 | [19] |
| Derivative 17a | MCF-7 | Breast Cancer | 1.44 | [1] |
| Derivative 17a | HepG2 | Liver Cancer | 1.133 | [1] |
| Derivative 9 | HepG2 | Liver Cancer | 2.53 | [6] |
| Derivative 20 | HepG2 | Liver Cancer | 3.08 | [6] |
| Derivative 6e | A549 | Lung Cancer | 0.089 | [10] |
| Doxorubicin (Reference) | A549 | Lung Cancer | 0.112 | [10] |
Table 3: Inhibitory Activity of Indolin-2-one Derivatives against Inflammatory Enzymes
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Derivative 10f | COX-1 | 0.10 - 0.56 | [15] |
| Derivative 10f | COX-2 | 0.10 - 0.56 | [15] |
| Derivative 10f | 5-LOX | 0.10 - 0.56 | [15] |
| Derivative 4e | COX-2 | 2.35 | [18] |
| Derivative 9h | COX-2 | 2.422 | [18] |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are a result of their ability to modulate key signaling pathways that are often dysregulated in cancer.
VEGF Signaling Pathway
The VEGF signaling pathway is a primary driver of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound derivatives that inhibit VEGFR-2 block this pathway at a critical juncture.
EGFR Signaling Pathway
The EGFR signaling pathway is critical for cell proliferation and survival. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Inhibitors of EGFR block these pro-survival signals.
CDK-Mediated Cell Cycle Regulation
CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S transition of the cell cycle by phosphorylating and inactivating the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, which then activates the transcription of genes required for DNA replication. Inhibition of CDK2 by this compound derivatives prevents Rb phosphorylation, leading to G1 cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is for determining the IC50 value of a compound against a specific kinase (e.g., VEGFR-2, EGFR, CDK2).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, or CDK2/Cyclin A2)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) for control.
-
Add 2 µL of the kinase solution (enzyme concentration determined empirically).
-
Add 2 µL of a mixture of the substrate and ATP (at a concentration close to the Km for the specific kinase).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20][21][22]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: The DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for screening and characterizing this compound derivatives and the logical relationship between their molecular action and cellular effects.
Conclusion
This compound derivatives represent a promising class of compounds with potent and diverse biological activities, particularly as anticancer agents. Their ability to target key proteins such as VEGFR, EGFR, and CDKs underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these valuable scaffolds in the quest for novel and effective therapies. Continued investigation into the structure-activity relationships and off-target effects of these derivatives will be crucial for their successful translation into clinical applications.
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. helda.helsinki.fi [helda.helsinki.fi]
- 9. Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting spirooxindoles for dual DNA targeting/CDK2 inhibition and simultaneous mitigation of oxidative stress towards selective NSCLC therapy; synthesis, evaluation, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Methylindolin-2-one, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Leimgruber-Batcho indole synthesis to form 4-methylindole from 3-methyl-2-nitrotoluene, followed by a regioselective oxidation to yield the target this compound. This protocol offers a practical and efficient route for obtaining this important heterocyclic compound.
Introduction
Indolin-2-one (oxindole) and its derivatives are prominent structural motifs found in numerous natural products and pharmacologically active compounds. The 4-methyl substituted variant, this compound, serves as a key intermediate in the synthesis of various therapeutic agents. This application note outlines a reliable and reproducible two-step synthetic pathway, providing detailed experimental procedures, quantitative data, and a visual representation of the workflow to aid researchers in its practical implementation.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Yield (%) |
| 1 | Leimgruber-Batcho Indole Synthesis | 3-Methyl-2-nitrotoluene | 4-Methylindole | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney Nickel, Hydrazine | DMF, Methanol | ~85% |
| 2 | Oxidation of 4-Methylindole | 4-Methylindole | This compound | N-Bromosuccinimide (NBS), water | t-BuOH | ~70-80% |
Experimental Protocols
Step 1: Synthesis of 4-Methylindole via Leimgruber-Batcho Indole Synthesis
This procedure is adapted from the general principles of the Leimgruber-Batcho indole synthesis.
Materials:
-
3-Methyl-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF)
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 3-methyl-2-nitrotoluene (1 equivalent) in DMF is treated with N,N-dimethylformamide dimethyl acetal (1.2 equivalents) and pyrrolidine (0.2 equivalents).
-
The mixture is heated at 110 °C for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
The crude enamine is dissolved in methanol.
-
A slurry of Raney Nickel (approximately 10% by weight of the enamine) is added to the solution.
-
Hydrazine hydrate (3 equivalents) is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes.
-
The mixture is cooled to room temperature and filtered through a pad of Celite to remove the Raney Nickel. The Celite pad is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford 4-methylindole.
Step 2: Synthesis of this compound via Oxidation of 4-Methylindole
This protocol is based on the regioselective oxidation of indoles.
Materials:
-
4-Methylindole
-
N-Bromosuccinimide (NBS)
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
4-Methylindole (1 equivalent) is dissolved in a mixture of t-BuOH and water (e.g., a 3:1 ratio).
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (1.1 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Synthesis of 4-Methylindolin-2-one: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 4-Methylindolin-2-one, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. The described methodology follows a two-step synthetic sequence involving the nitration of 2-methylphenylacetic acid followed by a reductive cyclization to yield the target oxindole.
Introduction
This compound, also known as 4-methyloxindole, is a key structural motif present in various biologically active molecules. Its derivatives have shown promise in diverse therapeutic areas, making the development of robust and efficient synthetic routes to this scaffold a significant focus in medicinal chemistry. The protocol outlined below provides a detailed procedure for the laboratory-scale synthesis of this compound, ensuring a reliable and reproducible outcome.
Overall Reaction Scheme
The synthesis of this compound is achieved through the following two-step process:
-
Nitration of 2-Methylphenylacetic Acid: 2-Methylphenylacetic acid is nitrated to introduce a nitro group at the position ortho to the methyl group, yielding 2-(3-methyl-2-nitrophenyl)acetic acid.
-
Reductive Cyclization: The resulting 2-(3-methyl-2-nitrophenyl)acetic acid undergoes reductive cyclization to form the desired this compound.
Experimental Protocols
Step 1: Synthesis of 2-(3-methyl-2-nitrophenyl)acetic acid
This procedure is adapted from methodologies for the nitration of substituted phenylacetic acids[1].
Materials:
-
2-Methylphenylacetic acid
-
Acetic anhydride
-
Fuming nitric acid (98%)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylphenylacetic acid in dichloromethane.
-
Add acetic anhydride to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature is maintained between -5 °C and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(3-methyl-2-nitrophenyl)acetic acid, which can be purified by recrystallization.
Step 2: Synthesis of this compound
This protocol utilizes a common method for the reduction of aromatic nitro compounds and subsequent intramolecular cyclization[2][3][4].
Materials:
-
2-(3-methyl-2-nitrophenyl)acetic acid
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(3-methyl-2-nitrophenyl)acetic acid in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by silica gel column chromatography.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Molar Ratio | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylphenylacetic acid | 1 | Acetic anhydride, Fuming nitric acid | Dichloromethane | 0 | 1-2 | 75-85 |
| 2 | 2-(3-methyl-2-nitrophenyl)acetic acid | 1 | Fe, HCl | Ethanol/Water | Reflux | 2-4 | 70-80 |
Experimental Workflow
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations designed to build the target molecule from a readily available starting material. The key logical relationship is the sequential nature of the reactions, where the product of the first step serves as the reactant for the second.
References
- 1. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Methylindolin-2-one in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindolin-2-one, also known as 4-methyloxindole, is a versatile heterocyclic scaffold that serves as a valuable starting material and intermediate in organic synthesis. Its unique structure, featuring a bicyclic system with an amide functionality and a reactive methylene group at the C3 position, allows for diverse functionalization. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including Knoevenagel condensation, N-alkylation, and multicomponent reactions for the synthesis of complex heterocyclic systems such as spirooxindoles. These reactions are instrumental in the generation of novel molecules with potential applications in medicinal chemistry and drug discovery.
Key Synthetic Applications
The reactivity of this compound is primarily centered around two positions: the nitrogen atom of the lactam and the C3 methylene group. The acidic protons at the C3 position readily participate in condensation reactions, while the N-H bond can be functionalized through various alkylation and arylation reactions.
Knoevenagel Condensation for the Synthesis of 3-(Arylmethylene)indolin-2-ones
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds. In the context of this compound, this reaction is employed to introduce an arylmethylene substituent at the C3 position, yielding 3-(arylmethylene)indolin-2-ones. These products are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3]
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: General Procedure for the Synthesis of 3-(Arylmethylene)-4-methylindolin-2-ones [4]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-(dimethylamino)benzaldehyde)
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 3-(arylmethylene)-4-methylindolin-2-one derivative.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Data Presentation:
| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | 4-Methyl-3-(4-nitrobenzylidene)indolin-2-one | ~45% | [4] |
| 2 | 4-(Dimethylamino)benzaldehyde | 3-(4-(Dimethylamino)benzylidene)-4-methylindolin-2-one | ~84% | [4] |
| 3 | 3-Phenoxybenzaldehyde | 4-Methyl-3-(3-phenoxybenzylidene)indolin-2-one | ~19% | [4] |
N-Alkylation of this compound
N-alkylation of the indolin-2-one scaffold is a common strategy to introduce structural diversity and modulate the physicochemical and biological properties of the resulting compounds.[5] Direct alkylation can sometimes lead to side reactions at the C3 position. A robust method involves a three-step sequence of protection of the C3 position, N-alkylation, and subsequent deprotection.
Reaction Workflow:
Caption: Workflow for N-alkylation of this compound.
Experimental Protocol: Three-Step N-Alkylation of this compound [5]
Step 1: Protection of the C3-Position
-
A mixture of this compound (1.0 equiv.), N-methylpyrrole-2-carboxaldehyde (1.5 equiv.), and piperidine (0.67 equiv.) in ethanol is heated at reflux for 2 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to give the C3-protected intermediate.
Step 2: N-Alkylation
-
To a solution of the C3-protected intermediate (1.0 equiv.) in anhydrous DMF, potassium carbonate (2.0 equiv.), potassium iodide (0.05 equiv.), and the desired alkyl bromide (e.g., benzyl bromide) (1.2 equiv.) are added.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Deprotection of the C3-Position
-
The crude N-alkylated, C3-protected intermediate is dissolved in ethanol.
-
Hydrazine hydrate (10.0 equiv.) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is evaporated, and the residue is purified by column chromatography to afford the N-alkyl-4-methylindolin-2-one.
Data Presentation:
| Alkyl Halide | Base/Solvent | Overall Yield (%) | Reference |
| Benzyl bromide | K₂CO₃/DMF | up to 67% (for oxindole) | [5] |
| Butyl bromide | K₂CO₃/DMF | Good | [5] |
| Cyclohexylmethyl bromide | K₂CO₃/DMF | Good | [5] |
Multicomponent Synthesis of Spirooxindoles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single pot. This compound can be used as a precursor to 4-methylisatin, which is a key component in the synthesis of spirooxindoles, a class of compounds with significant biological and pharmaceutical importance.[6][7][8][9][10]
Logical Relationship for Spirooxindole Synthesis:
Caption: Logic of multicomponent spirooxindole synthesis.
Experimental Protocol: General Procedure for the Synthesis of Spiro[indoline-3,4'-pyran] Derivatives [6][8]
Materials:
-
4-Methylisatin (can be synthesized from this compound)
-
Malononitrile or Ethyl Cyanoacetate
-
An active methylene compound (C-H acid) such as 8-hydroxyquinoline
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of 4-methylisatin (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and the C-H acid (e.g., 8-hydroxyquinoline, 1 mmol) is stirred in ethanol (10 mL) at room temperature.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction is stirred at room temperature for approximately 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the spirooxindole product.
Data Presentation:
| Isatin Derivative | Active Methylene Compound | C-H Acid | Catalyst | Yield | Reference |
| Isatin | Malononitrile | 8-Hydroxyquinoline | Piperidine | High | [8] |
| Substituted Isatins | Malononitrile | Dimedone | α-Amylase | up to 98% | [7] |
| Isatins | Ethyl Cyanoacetate | 4-Hydroxycoumarin | Piperidine | High | [8] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The methodologies presented herein for Knoevenagel condensation, N-alkylation, and its application in multicomponent reactions for the synthesis of spirooxindoles highlight its importance in the construction of diverse and complex molecular architectures. These protocols provide a solid foundation for researchers in the fields of synthetic and medicinal chemistry to explore the vast chemical space accessible from this privileged scaffold, facilitating the development of novel therapeutic agents and other functional organic molecules.
References
- 1. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3-(Arylmethylene)indole Derivatives: Discovery of a Novel ALK Modulator with Antiglioblastoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 9. periodicos.ufsm.br [periodicos.ufsm.br]
- 10. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Methylindolin-2-one as a Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
4-Methylindolin-2-one, a derivative of the privileged indolin-2-one scaffold, serves as a crucial chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its structural features, particularly the reactive C3-methylene position, make it an ideal starting point for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.
The indolin-2-one core is a key pharmacophore in numerous approved and investigational drugs, most notably in the field of protein kinase inhibition. By strategically modifying this scaffold, medicinal chemists can fine-tune the selectivity and potency of drug candidates against various kinase targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These kinases are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
The most common synthetic strategy involves a Knoevenagel condensation of this compound with a suitable heterocyclic aldehyde, such as pyrrole-2-carboxaldehyde or its derivatives. This reaction forms a 3-(pyrrol-2-ylmethylene)indolin-2-one core structure, which is a hallmark of many successful kinase inhibitors, including the FDA-approved drug Sunitinib. The methyl group at the 4-position of the indolinone ring can influence the compound's physicochemical properties and its interaction with the target kinase.
Quantitative Data on Indolin-2-one Derivatives
The following tables summarize the biological activity of various indolin-2-one derivatives, highlighting the potency of this chemical class against key cancer-related kinases. While not all examples start from this compound, they demonstrate the therapeutic potential of the resulting molecular architecture.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrole Indolin-2-one Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Sunitinib | VEGFR-2 | 9 | [1] |
| Sunitinib | PDGFR-β | 2 | [1] |
| Famitinib | VEGFR-2 | - | [1] |
| Famitinib | PDGFR-β | - | [1] |
| Semaxanib (SU5416) | VEGFR-2 | - | [1] |
Table 2: Cytotoxicity of Indolin-2-one Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 14g | KB (Oral Epithelial) | 0.67 | [2] |
| 14g | K111 (Melanoma) | 1.19 | [2] |
| 14i | A549 (Non-small cell lung cancer) | 0.32 | [2] |
| 14r | NCI-H460 (Large cell lung cancer) | 1.22 | [2] |
| Sunitinib | KB (Oral Epithelial) | 2.60 | [2] |
| Sunitinib | K111 (Melanoma) | 3.83 | [2] |
| Sunitinib | A549 (Non-small cell lung cancer) | 2.93 | [2] |
| Sunitinib | NCI-H460 (Large cell lung cancer) | 4.79 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound as a chemical intermediate.
Protocol 1: Synthesis of (Z)-4-Methyl-3-((5-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one
This protocol describes a typical Knoevenagel condensation reaction between this compound and 5-methyl-1H-pyrrole-2-carboxaldehyde.
Materials:
-
This compound (1.0 mmol)
-
5-Methyl-1H-pyrrole-2-carboxaldehyde (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), 5-methyl-1H-pyrrole-2-carboxaldehyde (1.0 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Expected Outcome:
The desired product, (Z)-4-methyl-3-((5-methyl-1H-pyrrol-2-yl)methylene)indolin-2-one, is typically obtained as a colored solid. The yield and purity can be determined by standard analytical techniques (e.g., NMR, LC-MS).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against a target kinase, such as VEGFR-2.
Materials:
-
Synthesized inhibitor compound (e.g., from Protocol 1)
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the recombinant VEGFR-2 kinase, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based assay with an anti-phosphotyrosine antibody).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the application of this compound derivatives.
References
Application Notes and Protocols for 4-Methylindolin-2-one in Antitumor Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of the 4-methylindolin-2-one scaffold in the development of novel antitumor agents. The indolin-2-one core is a privileged structure in medicinal chemistry, forming the backbone of several approved kinase inhibitor drugs. The introduction of a methyl group at the 4-position of the indolin-2-one ring can influence the molecule's steric and electronic properties, potentially leading to altered target affinity, selectivity, and pharmacokinetic profiles. This document details the synthesis, mechanism of action, and key experimental protocols for evaluating this compound derivatives as potential cancer therapeutics.
Application Notes
The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of compounds with potential anticancer activity. Research has primarily focused on the development of these derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.
Mechanism of Action:
Derivatives of this compound primarily exert their antitumor effects by functioning as competitive inhibitors at the ATP-binding site of various protein kinases. By blocking the phosphorylation of downstream substrates, these compounds can disrupt key signaling pathways essential for tumor growth and survival. The primary kinase targets identified for the broader class of indolin-2-one derivatives, and thus potential targets for 4-methylated analogs, include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a key mechanism for blocking angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By cutting off this blood supply, the tumor's growth is stunted.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration. Their inhibition can directly impact tumor cell proliferation and the tumor microenvironment.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibiting CDKs can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers and drives tumor growth. EGFR inhibitors can block these pro-survival signals.
The antitumor activity of these compounds often leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Quantitative Data Summary:
The following tables summarize the in vitro biological activities of representative indolin-2-one derivatives, including a specific example of a this compound derivative, against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Indolin-2-one Derivatives Against Human Cancer Cell Lines
| Compound ID | Substitution on Indolin-2-one Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Methyl, 3-(4-methylbenzylidene) | Not specified as highly active | >100 (MCF-7), >100 (HT-29) | [1] |
| 2 | 5-Chloro, 3-(phenylimino) | HepG-2 | 2.53 | [2] |
| 3 | 5-Chloro, 3-(phenylimino) | MCF-7 | 7.54 | [2] |
| 4 | 5-Bromo, 3-((4-chlorophenyl)imino) | HepG-2 | 3.08 | [2] |
| 5 | 5-Bromo, 3-((4-chlorophenyl)imino) | MCF-7 | 5.28 | [2] |
Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 9 (from reference) | VEGFR-2 | 56.74 | [2] |
| Compound 9 (from reference) | CDK-2 | 9.39 | [2] |
| Compound 20 (from reference) | VEGFR-2 | <50 (approx. 8.8-fold > Indirubin) | [2] |
| Compound 20 (from reference) | EGFR | <50 (approx. 5.4-fold > Indirubin) | [2] |
| Sunitinib | VEGFR-2 | 2.13 | [3] |
| Sunitinib | PDGFRβ | 43.88 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antitumor potential of this compound derivatives.
Synthesis of 3-(Substituted-benzylidene)-4-methylindolin-2-one Derivatives
This protocol describes a general method for the Knoevenagel condensation to synthesize 3-(substituted-benzylidene)-4-methylindolin-2-one derivatives.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
Piperidine
-
Reaction flask with condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add the desired substituted benzaldehyde (1.2 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 90°C overnight.
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-(substituted-benzylidene)-4-methylindolin-2-one derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Workflow Diagram:
Synthesis workflow for 3-(substituted-benzylidene)-4-methylindolin-2-ones.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram:
Workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a method to determine the inhibitory activity of this compound derivatives against a specific kinase, such as VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivatives in kinase buffer.
-
In a 96-well plate, add the kinase, the substrate, and the compound dilutions. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathway Diagram:
Inhibition of VEGFR-2 signaling by a this compound derivative.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of apoptosis-related proteins in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using the ECL reagent and a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer by measuring the DNA content.
-
Analyze the data to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols: Knoevenagel Condensation of Oxindole for the Synthesis of Bioactive Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of oxindole derivatives via the Knoevenagel condensation. The synthesized compounds, particularly 3-substituted oxindoles, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including the modulation of key signaling pathways implicated in diseases such as cancer.
Application Notes
The Knoevenagel condensation of oxindole with various aldehydes and ketones is a robust and versatile method for generating a diverse library of 3-alkenyl-2-oxindole derivatives.[1] These compounds have garnered significant interest in drug discovery due to their efficacy as modulators of critical cellular signaling pathways.
Therapeutic Potential of Oxindole Derivatives
Oxindole derivatives synthesized through this method have shown significant promise as:
-
Kinase Inhibitors: Many 3-benzylidene oxindoles act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of cancer, making these compounds attractive as anticancer agents.[2] Specifically, they have been shown to target:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these derivatives can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can halt the uncontrolled cell growth and proliferation characteristic of many cancers.[5][6]
-
Other Kinases: Oxindole derivatives have also been found to inhibit other kinases such as c-Kit and transforming growth factor-β-activating kinase 1 (TAK1), highlighting their potential for broad-spectrum anticancer activity.[1][7]
-
-
AMP-Activated Protein Kinase (AMPK) Modulators: AMPK is a central regulator of cellular energy homeostasis.[8][9][10] Certain oxindole derivatives can act as either activators or inhibitors of AMPK.[6][11]
-
AMPK Activation: Activating AMPK can be beneficial in metabolic diseases like type 2 diabetes and obesity, and has also emerged as a potential strategy in cancer therapy by promoting energy stress in cancer cells.[3][4]
-
AMPK Inhibition: In some contexts, inhibiting AMPK can be a therapeutic strategy, and oxindole-based compounds have been developed for this purpose.[6][11]
-
The biological activity of these compounds is highly dependent on their stereochemistry (E/Z isomers) and the nature of the substituents on the oxindole and the aromatic aldehyde or ketone.
Signaling Pathways
The therapeutic effects of oxindole derivatives are rooted in their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: AMPK signaling pathway activated by oxindole derivatives.
Caption: Inhibition of VEGFR and EGFR signaling by oxindole derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 3-substituted oxindole derivatives via Knoevenagel condensation under various catalytic conditions.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This is a classical and widely used method for the Knoevenagel condensation of oxindoles with aldehydes.
Materials:
-
Oxindole (or substituted oxindole)
-
Aromatic or heteroaromatic aldehyde
-
Ethanol
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of the oxindole and the desired aldehyde in ethanol (e.g., 6 mL).[7]
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.[7]
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Protocol 2: Aluminum Isopropoxide-Promoted Condensation
This method is particularly useful for the condensation of oxindoles with less reactive ketones like benzophenones.
Materials:
-
2-Oxindole
-
Benzophenone (or substituted benzophenone)
-
Aluminum isopropoxide
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-oxindole (1 equivalent).
-
Add anhydrous THF to suspend the oxindole.
-
Add benzophenone (1.2 equivalents), pyridine (2 equivalents), and aluminum isopropoxide (3 equivalents) to the suspension.
-
Stir the reaction mixture at 40 °C for 12 hours.[12]
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Cerium Oxide (CeO₂) Catalyzed Synthesis of (E)-3-Alkenyl-Oxindoles
This heterogeneous catalytic method offers advantages in terms of catalyst reusability and often provides high selectivity for the E-isomer.[13]
Materials:
-
Oxindole
-
Aldehyde (aromatic or aliphatic)
-
Cerium Oxide (CeO₂) catalyst
-
Toluene
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add oxindole (0.5 mmol), the aldehyde (1 mmol), and the CeO₂ catalyst (e.g., 5 mol%).[14]
-
Add toluene (2 mL) as the solvent.
-
Heat the reaction mixture to reflux (around 140 °C).[14]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-alkenyl-oxindole.
Data Presentation
The following tables summarize quantitative data from various Knoevenagel condensation reactions of oxindole and its derivatives.
Table 1: Synthesis of 3-Benzylideneindolin-2-one Derivatives using Piperidine Catalyst
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol | Reflux | 4 | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Reflux | 3 | 95 | [7] |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Reflux | 5 | 89 | [7] |
| 4 | 4-Nitrobenzaldehyde | Ethanol | Reflux | 2 | 96 | [15] |
| 5 | 3-Phenoxybenzaldehyde | Ethanol | Reflux | 6 | 85 | [15] |
Table 2: Synthesis of 3-Substituted Oxindoles using Various Catalysts
| Entry | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzophenone | Aluminum Isopropoxide | THF | 40 | 12 | 86 | [12] |
| 2 | Benzophenone | Aluminum Isopropoxide | THF | 40 | 12 | 82 | [12] |
| 3 | Benzaldehyde | CeO₂ | Toluene | 140 | 4 | >99 | [14][16] |
| 4 | Octanol* | Pt/CeO₂ | - | 140 | 10 | 99 | [16][17] |
| 5 | Benzaldehyde | Mg Powder | Water | RT | 0.5 | 98 | [14] |
| 6 | 4-Nitrobenzaldehyde | PPL (Porcine Pancreas Lipase) | Dioxane | 50 | 24 | 91 | [13] |
*Note: In this case, the alcohol is first oxidized in situ to the corresponding aldehyde.
Experimental Workflow
The general workflow for the synthesis and characterization of oxindole derivatives is depicted below.
Caption: General workflow for synthesis and characterization.
References
- 1. 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF/VEGFR Pathway Inhibitors as Anti-Angiogenic Agents: Present ...: Ingenta Connect [ingentaconnect.com]
- 4. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C-3 alkylation of oxindole with alcohols by Pt/CeO2 catalyst in additive-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a feasible large-scale synthesis strategy for 4-Methylindolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The protocols are designed to be scalable and adaptable for industrial production.
Introduction
This compound, also known as 4-methyloxindole, is a heterocyclic compound of significant interest in the pharmaceutical industry. Its scaffold is present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for the development of new therapeutics. This document outlines a robust and economically viable synthetic route amenable to large-scale production, based on the principles of reductive cyclization of a substituted 2-nitrophenylacetic acid derivative.
Proposed Large-Scale Synthetic Route: Reductive Cyclization
The selected synthetic strategy involves the preparation of 2-nitro-m-tolylacetic acid followed by its reductive cyclization to yield this compound. This method is advantageous for large-scale production due to the availability of starting materials, generally high yields, and manageable purification procedures.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-m-tolylacetic acid
This step involves the conversion of 2-nitro-m-xylene to the corresponding acetic acid derivative. A common method is the radical bromination of one methyl group followed by cyanation and hydrolysis.
Protocol:
-
Bromination: In a suitable multi-neck reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 2-nitro-m-xylene and a suitable solvent such as carbon tetrachloride or chlorobenzene. Heat the mixture to reflux.
-
Initiate the reaction by adding a radical initiator (e.g., AIBN).
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the refluxing mixture.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the succinimide by-product.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-nitro-m-tolyl bromide.
-
Cyanation: Dissolve the crude bromide in a suitable solvent like ethanol or DMSO.
-
Add sodium cyanide and heat the mixture. The reaction is typically carried out at elevated temperatures.
-
Monitor the reaction for the disappearance of the starting bromide.
-
Hydrolysis: Upon completion of the cyanation, the resulting nitrile can be hydrolyzed directly without isolation. Add a strong acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH solution) and reflux the mixture.
-
After complete hydrolysis (monitored by TLC or HPLC), cool the reaction mixture and adjust the pH to precipitate the 2-nitro-m-tolylacetic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization to this compound
This step involves the reduction of the nitro group of 2-nitro-m-tolylacetic acid and subsequent intramolecular cyclization to form the indolinone ring. Catalytic hydrogenation is a preferred method for large-scale production due to its clean nature and high efficiency.
Protocol:
-
Charge a high-pressure hydrogenation reactor (autoclave) with 2-nitro-m-tolylacetic acid and a suitable solvent, such as ethanol, methanol, or acetic acid.
-
Add a hydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C). The catalyst loading is usually between 1-5 mol%.
-
Seal the reactor and purge it with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the hydrogen uptake to determine the reaction progress. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a high-purity product.
Data Presentation
The following tables summarize the expected quantitative data for the large-scale synthesis of this compound based on the described protocols. The values are indicative and may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Parameters for the Synthesis of 2-Nitro-m-tolylacetic acid
| Parameter | Value |
| Starting Material | 2-Nitro-m-xylene |
| Key Reagents | N-Bromosuccinimide, Sodium Cyanide, HCl |
| Solvent | Chlorobenzene, Ethanol |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
| Purity (crude) | >90% |
Table 2: Reaction Parameters for the Reductive Cyclization to this compound
| Parameter | Value |
| Starting Material | 2-Nitro-m-tolylacetic acid |
| Catalyst | 5% Pd/C |
| Solvent | Ethanol |
| Hydrogen Pressure | 80 psi |
| Reaction Temperature | 60 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >99% |
Workflow and Process Visualization
The following diagram illustrates the logical workflow for the large-scale production of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Safety Considerations
-
N-Bromosuccinimide (NBS): Handle with care as it is a lachrymator and corrosive.
-
Sodium Cyanide (NaCN): Highly toxic. Use in a well-ventilated fume hood and have a cyanide antidote kit readily available. Acidification of cyanide-containing waste streams must be avoided to prevent the release of toxic hydrogen cyanide gas.
-
Hydrogenation: The use of hydrogen gas under pressure is hazardous and should only be performed by trained personnel in a properly equipped and rated reactor. Ensure the system is free of leaks and that appropriate safety measures are in place to prevent ignition.
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated area.
Application Notes and Protocols for N-Methylation of Indolin-2-One
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-methylation of indolin-2-one, a common structural modification in medicinal chemistry and drug discovery. The protocol is based on established methods and offers a practical guide for the synthesis of N-methylindolin-2-one.
Introduction
N-methylation of indoles and related heterocyclic compounds is a fundamental transformation in organic synthesis. The addition of a methyl group to the nitrogen atom of the indolin-2-one core can significantly alter the molecule's biological activity, physicochemical properties, and metabolic stability. This protocol details a robust and high-yielding procedure using dimethyl carbonate (DMC) as an environmentally benign methylating agent. An alternative method employing phenyl trimethylammonium iodide is also presented.
Principle of the Reaction
The N-methylation of indolin-2-one is typically achieved via a nucleophilic substitution reaction. The nitrogen atom of the lactam is first deprotonated by a base to form a nucleophilic anion. This anion then attacks the methyl group of the methylating agent, displacing a leaving group and forming the N-methylated product.
Experimental Protocols
Method 1: N-Methylation using Dimethyl Carbonate (DMC)
This protocol is adapted from a general procedure for the N-methylation of indole derivatives.[1][2][3]
Materials:
-
Indolin-2-one
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), powdered
-
N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indolin-2-one (1.0 equiv), potassium carbonate (0.5-2.0 equiv), and N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Add dimethyl carbonate (DMC) (1.5-3.0 equiv) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 130°C) and maintain for 2-14 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product or to quench the reaction.
-
Extract the aqueous mixture with tert-butyl methyl ether (TBME).
-
Wash the combined organic layers with water to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methylindolin-2-one.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Representative Yields for N-Methylation of Indole Derivatives using DMC
| Substrate | Product | Yield (%) | Reference |
| Indole | 1-Methylindole | 96.5 | [3] |
| 5-Methoxyindole | 1-Methyl-5-methoxyindole | 97.4 | [1][3] |
| 5-Bromoindole | 1-Methyl-5-bromoindole | 94.8 | [1] |
| Indole-3-carbonitrile | 1-Methylindole-3-carbonitrile | 97.4 | [1][2] |
| Indole-3-carboxaldehyde | 1-Methylindole-3-carboxaldehyde | 85 | [3] |
| Methyl Indole-3-carboxylate | Methyl 1-Methylindole-3-carboxylate | 96.3 | [3] |
Method 2: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide
This method provides an alternative for highly selective N-methylation.[4][5]
Materials:
-
Indolin-2-one
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a glass vial or Schlenk tube equipped with a magnetic stir bar, combine indolin-2-one (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[4]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M.[4]
-
Repeat the evacuation and backfilling cycles while vigorously stirring.[4]
-
Heat the reaction mixture to 120°C in a heating block for 11-23 hours.[4]
-
After cooling to room temperature, carefully add 2 N HCl until gas evolution ceases to quench the reaction.[4]
-
Extract the product with ethyl acetate (3 times).[4]
-
Wash the combined organic extracts with 2 N HCl and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Mandatory Visualizations
Experimental Workflow for N-Methylation using DMC
Caption: Workflow for the N-methylation of indolin-2-one using dimethyl carbonate.
Signaling Pathway (Logical Relationship) of N-Methylation
Caption: Deprotonation followed by nucleophilic attack in N-methylation.
References
- 1. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-Methylindolin-2-one in the Synthesis of Novel Heterocyclic Compounds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Methylindolin-2-one, a derivative of the privileged oxindole scaffold, serves as a versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of its C3 methylene group, coupled with the electron-donating effect of the methyl group on the aromatic ring, makes it an attractive starting material for the construction of complex molecular architectures with significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems, including 3-substituted-4-methylindolin-2-ones and spiro[4-methylindoline-3,4'-pyran] derivatives.
Application I: Synthesis of 3-Substituted-4-methylindolin-2-ones via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, providing a straightforward and efficient method for the synthesis of α,β-unsaturated compounds.[1][2] In the context of this compound, this reaction allows for the introduction of various substituents at the C3 position, leading to a library of 3-substituted derivatives with potential biological activities. The reaction proceeds through the condensation of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base.[1]
A plausible reaction pathway for the Knoevenagel condensation of this compound is depicted below. The reaction is initiated by the deprotonation of the C3 methylene group of this compound by a base, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration yields the 3-substituted-4-methylindolin-2-one.
Figure 1: Knoevenagel Condensation Workflow.
Experimental Protocol: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the synthesis of 3-arylmethylene-4-methylindolin-2-ones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 mmol), the respective aromatic aldehyde (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and recrystallized from glacial acetic acid to afford the pure 3-arylmethylene-4-methylindolin-2-one.
Data Presentation:
| Entry | Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2.5 | 85 |
| 2 | 4-Chlorobenzaldehyde | 3 | 90 |
| 3 | 4-Methoxybenzaldehyde | 2 | 88 |
Table 1: Synthesis of 3-Arylmethylene-4-methylindolin-2-ones.
Application II: Three-Component Synthesis of Spiro[4-methylindoline-3,4'-pyran] Derivatives
Three-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from simple starting materials. A one-pot, three-component reaction of this compound (as a precursor to its Knoevenagel adduct), an active methylene compound, and a suitable third component can lead to the formation of highly functionalized spiro[4-methylindoline-3,4'-pyran] derivatives. These spirocyclic systems are of great interest in drug discovery due to their rigid three-dimensional structures.
The proposed reaction pathway involves the initial in-situ formation of a 3-ylidene-4-methylindolin-2-one via Knoevenagel condensation. This intermediate then undergoes a Michael addition with an active methylene compound, followed by an intramolecular cyclization to furnish the spiro[4-methylindoline-3,4'-pyran] scaffold.
Figure 2: Three-Component Reaction Workflow.
Experimental Protocol: General Procedure for the Synthesis of Spiro[4-methylindoline-3,4'-pyran] Derivatives
This protocol outlines a general method for the synthesis of spiro[4-methylindoline-3,4'-pyran] derivatives via a three-component reaction.
Materials:
-
This compound
-
Aromatic aldehyde
-
Malononitrile or Ethyl cyanoacetate (Active methylene compound)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (1 mmol) is taken in ethanol (15 mL).
-
A catalytic amount of piperidine (2-3 drops) is added to the reaction mixture.
-
The mixture is refluxed for 5-6 hours.[3]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure spiro[4-methylindoline-3,4'-pyran] derivative.
Data Presentation:
| Entry | Aldehyde | Active Methylene Compound | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 5 | 82 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 6 | 88 |
| 3 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | 5.5 | 85 |
Table 2: Synthesis of Spiro[4-methylindoline-3,4'-pyran] Derivatives.
This compound has demonstrated its utility as a versatile synthon for the construction of a variety of heterocyclic compounds. The Knoevenagel condensation provides a reliable method for the synthesis of 3-substituted derivatives, while three-component reactions offer an efficient route to complex spirocyclic systems. The protocols detailed herein provide a foundation for researchers to explore the synthesis of novel heterocyclic compounds based on the this compound scaffold, paving the way for the discovery of new therapeutic agents. Further exploration of different reaction conditions, catalysts, and substrates will undoubtedly expand the synthetic utility of this valuable building block.
References
Application Notes & Protocols: The Knoevenagel Condensation of 4-Methylindolin-2-one with Aromatic Aldehydes for the Synthesis of Bioactive Molecules
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Specifically, derivatives functionalized at the C3 position have garnered immense interest as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The synthesis of 3-(arylmethylene)-4-methylindolin-2-one derivatives via the Knoevenagel condensation represents a robust and versatile strategy for generating libraries of potential therapeutic agents.[4][5] These compounds have demonstrated efficacy as anticancer, anti-inflammatory, and neuroprotective agents, underscoring the importance of mastering their synthesis.[5][6][7]
This guide provides an in-depth exploration of the reaction between 4-methylindolin-2-one and various aromatic aldehydes, detailing the underlying mechanism, offering field-tested experimental protocols, and explaining the rationale behind critical process parameters.
Pillar I: The Underlying Chemistry - Reaction Mechanism
The reaction proceeds via a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[8][9] It involves the nucleophilic addition of a compound with an active methylene group (in this case, this compound) to a carbonyl group of an aldehyde, followed by a dehydration step.[8] The reaction is typically catalyzed by a weak base, such as piperidine.
The mechanism can be dissected into four key steps:
-
Enolate Formation: The catalyst, a weak base, abstracts an acidic proton from the C3 methylene group of this compound. The acidity of this proton is enhanced by the adjacent electron-withdrawing carbonyl group and the aromatic ring system. This deprotonation results in the formation of a resonance-stabilized enolate ion.[8][10]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[10]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a neutral β-hydroxy indolinone derivative, often referred to as the aldol adduct.
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule). The process is often facilitated by the acidic or basic conditions and heating, leading to the formation of a thermodynamically stable conjugated double bond. The final product is the α,β-unsaturated 3-(arylmethylene)-4-methylindolin-2-one, typically favoring the more stable E-isomer.[11]
Pillar II: Field-Proven Experimental Protocols
The following protocols provide a robust framework for the synthesis. A self-validating system is ensured by including rigorous purification and characterization steps.
General Protocol for the Synthesis of 3-(Arylmethylene)-4-methylindolin-2-ones
This procedure is a general starting point and may require optimization depending on the specific aromatic aldehyde used.
Materials & Equipment:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst: Piperidine or Pyrrolidine
-
Solvent: Absolute Ethanol or Acetic Acid[6]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
-
Instrumentation for characterization: NMR, Mass Spectrometry, Melting Point Apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of absolute ethanol (approx. 10-20 mL per gram of oxindole).
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1-0.2 eq.) using a micropipette.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product is typically indicated by a new, less polar spot compared to the starting materials. The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 3-(arylmethylene)-4-methylindolin-2-one. For less crystalline products, column chromatography may be necessary.[3]
-
Characterization (Self-Validation): Confirm the identity and purity of the final compound by measuring its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectra. The appearance of a characteristic singlet for the vinylic proton (=CH-Ar) in the ¹H NMR spectrum (typically δ 7.5-8.5 ppm) is a key indicator of success.
Pillar III: Data, Insights, and Authoritative Grounding
The choice of reagents and conditions is critical for a successful synthesis. The following provides insight into the causality behind these experimental choices.
Table 1: Reaction Parameters with Various Aromatic Aldehydes
The following table summarizes typical reaction conditions and outcomes for the condensation with different aldehydes, adapted from protocols for similar indolin-2-one substrates.
| Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Typical Yield (%) | Key Considerations |
| Benzaldehyde | Piperidine | Ethanol | 3 | > 90% | Standard, high-yielding reaction. |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2-3 | > 90% | Electron-withdrawing group (EWG) activates the aldehyde, potentially speeding up the reaction. |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4-6 | ~85% | Electron-donating group (EDG) can slightly deactivate the aldehyde, requiring longer reaction times. |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 1-2 | > 95% | Strong EWG significantly increases the electrophilicity of the carbonyl carbon, leading to a very fast reaction. |
| 4-(Dimethylamino)benzaldehyde | Acetic Acid | Acetic Acid | 3 | ~80% | A strongly donating group may require acidic catalysis to activate the carbonyl group.[6] |
Causality Behind Experimental Choices
-
Choice of Catalyst: A weak organic base like piperidine is ideal. It is strong enough to deprotonate the active methylene group of the indolinone but not so strong that it promotes self-condensation of the aldehyde.[8] In some cases, particularly with electron-rich aldehydes, an acid catalyst like glacial acetic acid can be used. The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack.[6]
-
Influence of Aldehyde Substituents: The electronic nature of the substituent on the aromatic aldehyde has a predictable effect.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the carbonyl carbon, which can slow the reaction rate and may require more forcing conditions or a switch to acidic catalysis.
-
-
Solvent Selection: Ethanol is a common and effective solvent, as it readily dissolves the reactants and is suitable for reflux conditions. Acetic acid can serve as both a solvent and a co-catalyst, which is particularly useful for less reactive aldehydes.[6]
Conclusion and Applications
The Knoevenagel condensation of this compound with aromatic aldehydes is a cornerstone reaction for generating diverse molecular libraries in drug discovery. The resulting 3-(arylmethylene)indolin-2-one scaffold is a well-established pharmacophore found in numerous kinase inhibitors, including several FDA-approved drugs.[1][2] The straightforward, high-yielding nature of this reaction, combined with the vast commercial availability of aromatic aldehydes, allows for the rapid synthesis of novel compounds for screening against various biological targets, from cancer to inflammatory diseases and neurodegeneration.[5][12][13]
References
- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Bioevaluation of 3-(Arylmethylene)indole Derivatives: Discovery of a Novel ALK Modulator with Antiglioblastoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Methylindolin-2-one as a Versatile Scaffold for Kinase Inhibitor Drug Discovery
Introduction
4-Methylindolin-2-one, a derivative of the privileged indolin-2-one scaffold, represents a valuable starting point for the development of potent and selective kinase inhibitors. The indolin-2-one core is a well-established pharmacophore found in numerous approved and investigational drugs, most notably in the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib. The methyl group at the 4-position of the indolinone ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a vector for further structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. These notes provide an overview of the applications of this compound in the discovery of inhibitors for key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, and Src Kinase.
Therapeutic Potential of this compound Derivatives
Derivatives of this compound have been investigated for their potential to modulate the activity of several important protein kinases implicated in cancer and other diseases. The core structure serves as a rigid scaffold that can be functionalized at various positions, primarily at the C3-position, to achieve specific interactions with the ATP-binding pocket of the target kinase.
Key Target Kinases:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial role in the regulation of mitosis.[2] Their overexpression is common in many cancers, making them attractive targets for cancer therapy.
-
Src Kinase: As a non-receptor tyrosine kinase, Src is involved in various cellular processes, including proliferation, survival, and migration.[3] Its aberrant activation is linked to the progression of several cancers.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative indolin-2-one derivatives, highlighting the potential of this scaffold. While specific data for this compound derivatives is often embedded within larger studies of substituted indolin-2-ones, the data presented for related analogues underscores the promise of this compound class.
Table 1: VEGFR-2 Inhibitory Activity of Indolin-2-one Derivatives
| Compound ID | Modification on Indolin-2-one Scaffold | Target | IC50 (µM) | Reference |
| 17a | 5-substitution with a complex side chain | VEGFR-2 | 0.078 | [1] |
| 10g | 5-substitution with a complex side chain | VEGFR-2 | 0.087 | [1] |
| Sunitinib | 5-Fluoro-indolin-2-one core | VEGFR-2 | 0.139 | [1] |
| Compound 1 | 3-substituted with a propionic acid functionalized pyrrole | VEGFR-2 | 0.020 | [4] |
| Compound 16f | 3-substituted with a propionic acid functionalized pyrrole | PDGF-R | 0.010 | [4] |
| Compound 13b | Thiazole hybrid | VEGFR-2 | 0.067 | [5] |
Table 2: Aurora Kinase Inhibitory Activity of Indolin-2-one Derivatives
| Compound ID | Modification on Indolin-2-one Scaffold | Target | IC50 (µM) | Reference |
| Compound 33 | Phenylsulfonamido at C-5, carboxyethyl at C-3' of pyrrole | Aurora A | 0.012 | [6] |
| Compound 33 | Phenylsulfonamido at C-5, carboxyethyl at C-3' of pyrrole | Aurora B | 0.156 | [6] |
| Compound 47 | Phenylsulfonamido at C-5, amino group on pyrrole | Aurora B | 2.19 | [6] |
| Compound 54 | 6-acylureido, 3-(pyrrol-2-ylmethylidene) | Aurora B | 0.0004 | [7] |
| AK34 | (E)-3-benzylidene | Aurora A | 1.68 | [8] |
Table 3: Src Kinase Inhibitory Activity of Indolin-2-one Derivatives
| Compound ID | Modification on Indolin-2-one Scaffold | Target | IC50 (µM) | Reference |
| Compound 2f | 1,3,5-trisubstituted | Src | 1.02 | [3] |
Experimental Protocols
General Protocol for the Synthesis of 3-((1H-pyrrol-2-yl)methylene)-4-methylindolin-2-one Derivatives
This protocol describes a general method for the Knoevenagel condensation of this compound with a pyrrole-2-carboxaldehyde to generate the core scaffold of many kinase inhibitors.
Materials:
-
This compound
-
Substituted 1H-pyrrole-2-carboxaldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester)
-
Ethanol
-
Piperidine
-
Glacial Acetic Acid
-
Hydrochloric Acid (1N)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add the substituted 1H-pyrrole-2-carboxaldehyde (1.0 eq).
-
Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-((1H-pyrrol-2-yl)methylene)-4-methylindolin-2-one derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Aurora A, Src)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer, the target kinase, and the specific substrate peptide.
-
Compound Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
VEGFR-2 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel acylureidoindolin-2-one derivatives as dual Aurora B/FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Thiazolidinones Containing an Indolin-2-one Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 4-thiazolidinone derivatives incorporating an indolin-2-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potent and diverse biological activities, including anticancer and antibacterial properties.[1][2] The protocols outlined below are based on established synthetic methodologies, primarily involving the Knoevenagel condensation.
Introduction
The hybridization of bioactive pharmacophores is a well-established strategy in drug discovery to develop novel compounds with enhanced efficacy and unique pharmacological profiles. The indolin-2-one core is a prominent feature in many biologically active molecules, while the 4-thiazolidinone ring is a versatile scaffold known for its broad spectrum of therapeutic activities.[2] The combination of these two moieties has led to the development of potent anticancer agents.[3][4][5] This application note details the synthesis, characterization, and biological evaluation of this promising class of compounds.
Synthesis Methodology
The primary synthetic route for preparing 4-thiazolidinones bearing an indolin-2-one moiety is the Knoevenagel condensation. This reaction typically involves the condensation of an isatin derivative (providing the indolin-2-one core) with a 4-thiazolidinone derivative.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 4-thiazolidinone-indolin-2-one hybrids.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-ones
This protocol is adapted from the Knoevenagel condensation method for the synthesis of a series of novel thiazolidinone-isatin hybrids.[1]
Materials:
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Isatin derivatives (2 mmol)
-
2-Arylimino-4-thiazolidinone derivatives (2.4 mmol)
-
Ethanol (20 mL)
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Malononitrile (0.25 mmol)
-
Triethylamine (1 mmol)
Procedure:
-
To a stirred solution of the appropriate isatin derivative (2 mmol) and 2-arylimino-4-thiazolidinone derivative (2.4 mmol) in ethanol (20 mL), add malononitrile (0.25 mmol) and triethylamine (1 mmol).
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Reflux the reaction mixture for 3 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
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Wash the solid with hot ethanol.
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Recrystallize the crude product from an appropriate solvent to yield the pure 5-(2-oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-one derivatives.[1]
The proposed mechanism for this reaction involves a Michael type addition followed by the elimination of malononitrile.[6]
Caption: Proposed reaction mechanism for the formation of 4-thiazolidinone-indolin-2-one conjugates.
Data Presentation
The synthesized compounds have been evaluated for their in vitro biological activities, particularly as anticancer agents. The following tables summarize the quantitative data from various studies.
Table 1: Anticancer Activity of Indolin-2-one Bearing 4-Thiazolidinone Derivatives
| Compound | HT-29 (IC50, µM) | H460 (IC50, µM) | MDA-MB-231 (IC50, µM) | SMMC-7721 (IC50, µM) | Reference |
| 5h | 0.016 | 0.0037 | - | - | [3][5] |
| 5m | - | - | - | - | [4] |
| 5p | - | - | - | - | [4] |
| 5s | - | - | - | - | [4] |
| 10a | - | - | - | - | [4] |
| 10c | 0.025 | 0.075 | 0.77 | 1.95 | [4] |
| 10d | - | - | - | - | [4] |
| 10e | - | - | - | - | [4] |
| 10f | - | - | - | - | [4] |
| 10g | - | - | - | - | [4] |
| 10m | - | - | - | - | [4] |
| 10p | - | - | - | - | [4] |
| Sunitinib | 1.3 | 2.7 | 3.7 | 6.47 | [4] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Antibacterial and Anticancer Activities of Thiazolidinone-Isatin Hybrids
| Compound | Antibacterial Activity (Inhibition Zone, mm) vs. S. aureus | A549 (IC50, µM) | MCF-7 (IC50, µM) | PC3 (IC50, µM) | Reference |
| 7d | 9 | - | - | - | [1] |
| 7g | - | 40 | 40 | 50 | [1] |
| Etoposide | - | Positive Control | Positive Control | Positive Control | [1] |
A549: Non-small-cell lung cancer cells; MCF-7: Breast epithelial cancer cell line; PC3: Prostate cancer cells.
Biological Evaluation Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours). A negative control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Etoposide or Sunitinib) should be included.
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathway
The anticancer activity of these compounds is often attributed to the inhibition of various signaling pathways involved in cancer progression. For instance, some derivatives have been investigated as inhibitors of protein kinases.
Caption: Inhibition of receptor tyrosine kinases by 4-thiazolidinone-indolin-2-one compounds.
Conclusion
The synthesis of 4-thiazolidinones containing an indolin-2-one moiety represents a promising avenue for the development of novel therapeutic agents. The straightforward and efficient synthetic protocols, coupled with the significant biological activities observed, make this class of compounds highly attractive for further investigation in the field of drug discovery and development. The data presented herein provides a valuable resource for researchers interested in exploring the potential of these hybrid molecules.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Methylindolin-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylindolin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common synthetic routes.
Route 1: Sandmeyer Synthesis of 4-Methylisatin followed by Reduction
This two-step approach involves the synthesis of the intermediate 4-methylisatin from m-toluidine, followed by its reduction to this compound.
Troubleshooting for 4-Methylisatin Synthesis (Sandmeyer Approach)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of isonitrosoacetanilide intermediate | Incomplete reaction of m-toluidine. | Ensure the reaction mixture is vigorously stirred to maintain a fine suspension. The reaction is sensitive to temperature; maintain it within the recommended range. |
| Low quality of reagents. | Use freshly distilled m-toluidine and high-purity chloral hydrate and hydroxylamine hydrochloride. | |
| Incorrect pH. | The initial condensation reaction requires acidic conditions. Ensure the correct amount of hydrochloric acid is used. | |
| Formation of a dark, tarry substance during cyclization | Sulfonation of the aromatic ring. | This is a known side reaction when using concentrated sulfuric acid.[1] Add the isonitrosoacetanilide to the sulfuric acid at a controlled temperature (typically 50-70°C) to minimize charring.[1] |
| Reaction temperature is too high. | Do not exceed the recommended temperature for the cyclization step. Use an ice bath to control exothermic reactions. | |
| Difficulty in isolating the 4-methylisatin product | Product is soluble in the aqueous acidic workup. | Pour the reaction mixture onto a large amount of crushed ice to precipitate the product effectively. |
| Impurities are co-precipitating. | The crude product can be purified by recrystallization from glacial acetic acid or by dissolving it in aqueous sodium hydroxide and re-precipitating with acid.[1] |
Troubleshooting for the Reduction of 4-Methylisatin
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction to this compound | Insufficient reducing agent. | Use a sufficient excess of the reducing agent (e.g., hydrazine hydrate). |
| Reaction time is too short. | Monitor the reaction by TLC until the starting material is consumed. | |
| Formation of side products | Over-reduction to 4-methylindole. | Control the reaction temperature and time carefully. The Wolff-Kishner reduction is a strong reduction; milder conditions might be necessary if this is a persistent issue. |
| Formation of a hydrazone intermediate that is difficult to hydrolyze. | Ensure the reaction is carried out under sufficiently basic conditions to promote the decomposition of the hydrazone. | |
| Difficulty in product purification | Product is contaminated with starting material or side products. | Purify the crude product by column chromatography on silica gel or by recrystallization. |
Route 2: Fischer Indole Synthesis
This route involves the reaction of 3-methylphenylhydrazine with an appropriate carbonyl compound, followed by acid-catalyzed cyclization. To obtain the 2-oxoindole structure, pyruvic acid or a derivative is a suitable choice.
Troubleshooting for Fischer Indole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the initial hydrazone | Unstable hydrazine. | Use the hydrochloride salt of 3-methylphenylhydrazine, which is often more stable. Neutralize it in situ before the reaction. |
| Reversible reaction. | Remove water as it forms, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the hydrazone product. | |
| Formation of isomeric indole products | Use of an unsymmetrical ketone. | To specifically obtain the 2-oxindole, using pyruvic acid is a good strategy as it leads to the desired carboxyl group at the 2-position which can be decarboxylated. |
| Low yield during cyclization | Inappropriate acid catalyst. | The choice of acid is crucial.[2] Common catalysts include Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂).[2] The optimal catalyst depends on the substrate and should be screened. |
| Harsh reaction conditions leading to decomposition. | Start with milder conditions (e.g., acetic acid at reflux) before moving to stronger acids or higher temperatures. Monitor the reaction closely by TLC. | |
| Tar formation | Acid-catalyzed polymerization of intermediates. | Add the acid catalyst slowly and control the temperature. Using a less concentrated acid or a milder Lewis acid might help. |
Route 3: Reductive Cyclization of 2-Nitro-m-tolylacetic acid
This approach involves the synthesis of 2-nitro-m-tolylacetic acid followed by a reductive cyclization to form the indolin-2-one ring.
Troubleshooting for Reductive Cyclization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction of the nitro group | Inefficient reducing agent or catalyst deactivation. | Common reducing systems include catalytic hydrogenation (e.g., Pd/C with H₂ gas or a transfer hydrogenation source like ammonium formate) or metals in acid (e.g., SnCl₂ in HCl). Ensure the catalyst is active and not poisoned. |
| Failure of the subsequent cyclization | The intermediate amino acid is not cyclizing. | The cyclization is often promoted by heat or the addition of a dehydrating agent. Ensure the reaction conditions are suitable for intramolecular amide bond formation. |
| Formation of polymeric byproducts | Intermolecular reactions of the amino acid intermediate. | Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. |
| Difficulty in purifying the final product | Contamination with starting material or intermediates. | Purification by column chromatography is often necessary. The product can also be purified by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Sandmeyer isatin synthesis followed by reduction is a well-established and often scalable route for the preparation of substituted indolin-2-ones.[3][4] The starting materials are readily available, and the procedures are generally robust.
Q2: How can I confirm the successful synthesis of this compound?
A2: The product can be characterized by standard spectroscopic methods. You should expect to see characteristic peaks in the ¹H and ¹³C NMR spectra. The mass spectrum should show the correct molecular ion peak.
-
¹H NMR (500 MHz, CDCl₃): δ 8.05 (s, 1H, NH), 7.10 (t, J = 7.7 Hz, 1H), 6.91 (d, J = 7.5 Hz, 1H), 6.84 (d, J = 7.8 Hz, 1H), 3.55 (s, 2H), 2.45 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 177.5, 142.0, 132.5, 128.9, 124.5, 122.8, 109.5, 36.2, 18.9.
Q3: What are the typical solvents for the purification of this compound by recrystallization?
A3: Common solvents for the recrystallization of indolin-2-one derivatives include ethanol, ethyl acetate/hexane mixtures, or toluene. The choice of solvent will depend on the purity of the crude product.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. When working with concentrated acids like sulfuric acid, always add the acid to the other reagents slowly and with cooling. Hydrazine is toxic and potentially explosive; handle it with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of 4-Methylisatin and Subsequent Reduction
Step 1: Synthesis of 4-Methylisatin
-
In a large flask, dissolve chloral hydrate (1.2 eq) and sodium sulfate (10 eq) in water.
-
Add a solution of m-toluidine (1.0 eq) in water containing hydrochloric acid (1.1 eq).
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the mixture to boiling for a few minutes. Cool the mixture in an ice bath to precipitate the isonitrosoaceto-m-toluidide. Filter and dry the solid.
-
Slowly add the dried isonitrosoaceto-m-toluidide to pre-warmed concentrated sulfuric acid (8-10 parts by weight) at 60-70°C with vigorous stirring.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated crude 4-methylisatin, wash with cold water, and dry. The crude product can be recrystallized from glacial acetic acid.
Step 2: Wolff-Kishner Reduction of 4-Methylisatin
-
To a flask containing diethylene glycol, add 4-methylisatin (1.0 eq) and hydrazine hydrate (2.0 eq).
-
Add potassium hydroxide pellets (4.0 eq) and heat the mixture to 110-120°C for 1 hour.
-
Increase the temperature to 190-200°C to distill off water and excess hydrazine. Maintain this temperature for 3-4 hours.[5][6]
-
Cool the reaction mixture and add water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization.
Protocol 2: Fischer Indole Synthesis
-
Reflux a mixture of 3-methylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol for 2-3 hours to form the hydrazone.
-
Remove the solvent under reduced pressure.
-
Add the crude hydrazone to a pre-heated mixture of polyphosphoric acid (PPA) at 100-120°C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Cool the reaction mixture and pour it onto ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reductive Cyclization of 2-Nitro-m-tolylacetic acid
-
Prepare 2-nitro-m-tolylacetic acid from 2-nitro-m-xylene via oxidation of one methyl group followed by standard procedures.
-
Dissolve 2-nitro-m-tolylacetic acid (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of Pd/C (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the catalyst through a pad of Celite.
-
Concentrate the filtrate. The resulting amino acid may cyclize spontaneously upon heating or during workup. If not, refluxing in a high-boiling solvent like toluene with a catalytic amount of p-toluenesulfonic acid can promote cyclization.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| Sandmeyer Synthesis & Reduction | m-Toluidine | Chloral hydrate, Hydroxylamine, H₂SO₄, Hydrazine | 40-60% (overall) | Readily available starting materials, well-established method.[3] | Two-step process, use of corrosive and toxic reagents. |
| Fischer Indole Synthesis | 3-Methylphenylhydrazine | Pyruvic acid, Polyphosphoric acid | 30-50% | One-pot potential, modular.[2] | Hydrazine derivatives can be unstable, potential for isomer formation with other ketones. |
| Reductive Cyclization | 2-Nitro-m-xylene | Oxidizing agent, Pd/C, H₂ | 50-70% (overall) | Potentially high-yielding, avoids harsh acidic cyclization. | Requires preparation of the nitro-acid precursor. |
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Workflow for the Fischer indole synthesis of this compound.
Caption: Workflow for the reductive cyclization synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Methylindolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methylindolin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors, ranging from reaction conditions to purification methods. A systematic approach to troubleshooting is often the most effective strategy.
Potential Causes & Solutions:
-
Sub-optimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome. The reaction may proceed slowly or favor side reactions in non-optimal environments.
-
Solvent: Alcoholic solvents like ethanol have been shown to significantly increase reaction yield compared to solvents like DMSO, CHCl₃, or THF in similar syntheses.[1]
-
Catalyst: The absence of a suitable catalyst or using a sub-optimal one can result in low yields. While some reactions proceed without a catalyst, others may require specific acids, bases, or metal catalysts to proceed efficiently.[2][3] It's also crucial to use the optimal amount of catalyst, as an excess can sometimes decrease the yield.[4]
-
Temperature: Reaction temperature is critical. Some reactions require heating or reflux conditions to achieve a reasonable yield, while performing them at room temperature may result in minimal product formation.[5] Conversely, excessively high temperatures can lead to degradation or side product formation.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.
-
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting the stoichiometry of reactants, lowering the reaction temperature, or changing the catalyst can help minimize side reactions.
-
-
Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Solution: Ensure the pH is appropriate during aqueous workup to prevent the product from dissolving in the aqueous layer. For purification, select an appropriate method. While column chromatography is common, crystallization can be effective for solid products if quantities are sufficient.[6]
-
Below is a troubleshooting workflow to diagnose and address low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant impurity formation. What are common side reactions and how can they be minimized?
Impurity formation is a common challenge in heterocyclic synthesis. In the case of indolin-2-ones, side reactions can include over-alkylation, dimerization, or oxidation.
Potential Side Reactions & Solutions:
-
N-Alkylation/Arylation: If the nitrogen on the indolinone ring is unprotected, it can react with electrophiles in the mixture.
-
Solution: Use a protecting group on the nitrogen if it is not the desired site of reaction. Alternatively, use a base that is selective for the desired deprotonation site.
-
-
Dimerization/Polymerization: Under harsh acidic or thermal conditions, indole derivatives can undergo self-condensation or polymerization.
-
Solution: Employ milder reaction conditions. This can include using a less aggressive catalyst, lowering the reaction temperature, and ensuring a shorter reaction time once the formation of the product is complete.
-
-
Oxidation: The indolinone ring can be susceptible to oxidation, especially if exposed to air for prolonged periods at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using antioxidants or quenchers in the workup can also prevent degradation.[7]
-
Q3: How can I effectively purify this compound from the crude reaction mixture?
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical state of the product.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying small to medium-scale reactions (<10g).[6]
-
Stationary Phase: Silica gel is typically used. For basic compounds that may streak on silica, activated alumina can be a better alternative.[8]
-
Eluent System: A gradient of non-polar to polar solvents is typically used. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce the tailing of basic compounds on silica gel.
-
-
Crystallization: If the product is a solid and the quantity is sufficient (typically >1g), crystallization is an excellent and scalable purification method.[6] It often yields a product of very high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
-
Scavenger Resins: To remove specific types of impurities, such as unreacted starting materials or catalyst residues, scavenger resins can be employed. This involves stirring the crude product solution with the resin, which selectively binds the impurity, followed by simple filtration.[9]
Data on Reaction Condition Optimization
The yield of indolin-2-one synthesis is highly dependent on the reaction parameters. The following tables summarize the effects of different solvents, catalysts, and temperatures on the yield of related heterocyclic syntheses, providing a guide for optimizing your own experiments.
Table 1: Effect of Solvent on Product Yield
| Entry | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMSO | Low | [1] |
| 2 | CHCl₃ | Low | [1] |
| 3 | CH₂Cl₂ | Low | [1] |
| 4 | THF | No Reaction | [1] |
| 5 | H₂O | No Reaction | [1] |
| 6 | Methanol (MeOH) | Moderate-High | [1] |
| 7 | Ethanol (EtOH) | High | [1] |
| 8 | Toluene | Moderate |[10] |
Table 2: Effect of Catalyst on Product Yield
| Entry | Catalyst (mol%) | Yield (%) | Reference |
|---|---|---|---|
| 1 | None | Low / No Reaction | [3] |
| 2 | p-TsOH | Low | [2] |
| 3 | H₂SO₄ | Low | [2] |
| 4 | In(OTf)₃ (20%) | High | [2] |
| 5 | Molecular Iodine (20%) | High | [3] |
| 6 | Piperidine | Low |[3] |
Table 3: Effect of Temperature on Product Yield
| Entry | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Room Temp | 3 | 12% | [5] |
| 2 | Reflux | 3 | 45% | [5] |
| 3 | 110 °C | 8 | High |[2] |
Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of an indolin-2-one derivative, which can be adapted for this compound. This procedure is based on the acid-catalyzed condensation of an isatin derivative with an indole.
General Procedure for Acid-Catalyzed Synthesis of 3,3-Di(indolyl)oxindoles
The synthesis involves the reaction of an isatin with two equivalents of an indole in the presence of a catalyst.[11]
References
- 1. Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common problems in indolin-2-one synthesis
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for indolin-2-one (oxindole) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. We move beyond simple protocols to explore the causality behind experimental phenomena, providing you with the insights needed to troubleshoot effectively and optimize your synthetic routes.
Part 1: Troubleshooting Common Synthetic Routes (Q&A)
This section addresses specific issues encountered in the most prevalent synthetic strategies for indolin-2-ones.
A. The Stollé Synthesis
The Stollé synthesis is a robust, two-step method involving the acylation of an aniline with an α-haloacetyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction.[1][2][3]
Question 1: My Stollé synthesis stalls after the first step. I've isolated the intermediate N-aryl-α-chloroacetamide, but the final cyclization to the indolin-2-one is failing or giving very low yields. What is the likely cause?
Answer:
This is a classic issue in the Stollé synthesis, almost always pointing to a problem with the second step: the intramolecular Friedel-Crafts cyclization.
-
Primary Cause: Ineffective Lewis Acid Catalyst. The cyclization requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the amide carbonyl for electrophilic attack on the aromatic ring.[3] AlCl₃ is notoriously hygroscopic. If it has absorbed atmospheric moisture, its activity will be severely compromised.
-
Secondary Cause: Insufficient Thermal Energy. The cyclization is often a high-activation-energy step. Even with an active catalyst, the reaction may require high temperatures (often 150-180°C) to proceed at a reasonable rate.
-
Substrate-Specific Cause: Deactivating Groups. If your aniline starting material has strongly electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring, the Friedel-Crafts cyclization will be significantly more difficult.
Troubleshooting Protocol & Solutions:
-
Validate Your Lewis Acid:
-
Action: Use a freshly opened bottle of anhydrous AlCl₃. For best results, use AlCl₃ that has been recently sublimed.
-
Rationale: This ensures the highest possible activity of the catalyst by eliminating moisture-induced deactivation.
-
-
Optimize Reaction Temperature:
-
Action: If using AlCl₃ as a molten salt medium, ensure the temperature is well above its melting point and within the typical range for this reaction (160-180°C). Monitor the reaction using TLC by carefully quenching a small aliquot in ice-cold acid.
-
Rationale: Sufficient thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution.
-
-
Consider Alternative Catalysts for Sensitive Substrates:
-
Action: For substrates with sensitive functional groups or strong deactivating groups, a milder Lewis acid such as TiCl₄ or ZnCl₂ at lower temperatures might be effective, although reaction times may be longer.[4]
-
Table 1: Common Lewis Acids for Stollé Synthesis
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| AlCl₃ | Neat, molten salt, or in high-boiling solvent (e.g., CS₂); 150-180°C | High reactivity, cost-effective | Highly hygroscopic, can be too harsh for sensitive substrates |
| TiCl₄ | In solvent (e.g., DCM, DCE); 0°C to reflux | Milder, good for sensitive substrates | Moisture-sensitive, can be more expensive |
| ZnCl₂ | Fused or in solvent; High temperatures | Milder than AlCl₃, good catalyst for Fischer Indole variant[5] | Generally less reactive than AlCl₃ for the Friedel-Crafts step |
B. Palladium-Catalyzed Intramolecular α-Arylation
This modern approach, a variation of the Buchwald-Hartwig amination, involves the intramolecular coupling of an N-aryl-α-haloacetamide to form the indolin-2-one ring.[6]
Question 2: My Pd-catalyzed intramolecular cyclization is giving low yield, and I'm observing significant dehalogenation of my starting material. What's happening?
Answer:
This points to an imbalance in the catalytic cycle, where a competing side reaction is outperforming the desired C-C bond formation (reductive elimination).
-
Primary Cause: Suboptimal Ligand Choice. The ligand is critical for stabilizing the palladium center and promoting the desired reductive elimination step. A ligand that is too bulky or not electron-rich enough can hinder the final bond-forming step. For this transformation, bulky, electron-rich biarylmonophosphine ligands like RuPhos or XPhos are often required.[7][8]
-
Secondary Cause: Incorrect Base. The base plays a crucial role. A base that is too strong (like NaOt-Bu) can sometimes promote side reactions if not perfectly matched with the substrate and ligand. A weaker base like K₂CO₃ or Cs₂CO₃ might be required, especially for substrates with sensitive functional groups.[7][9]
-
Tertiary Cause: Catalyst Poisoning or Deactivation. Impurities in your starting materials, solvent, or even trace oxygen can poison the palladium catalyst.[9]
Troubleshooting Protocol & Solutions:
-
Screen Different Ligands:
-
Action: If using a general-purpose ligand like P(o-tol)₃ is failing, switch to a modern Buchwald-type ligand. Set up small-scale parallel reactions to screen ligands like RuPhos, XPhos, and SPhos.
-
Rationale: These ligands are specifically designed to accelerate the oxidative addition and reductive elimination steps in the catalytic cycle, minimizing side reactions like dehalogenation.[10]
-
-
Optimize the Base:
-
Action: If a strong base like NaOt-Bu is failing, try a weaker carbonate base (Cs₂CO₃, K₂CO₃).
-
Rationale: The choice of base influences the concentration and reactivity of the amide enolate. A weaker base can sometimes provide a more controlled reaction profile, preventing undesired pathways.
-
-
Ensure Inert Conditions:
-
Action: Thoroughly degas your solvent (e.g., by sparging with argon for 30 minutes). Use fresh, high-purity starting materials. Ensure your reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Rationale: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle.[9]
-
C. Regioselectivity: N-Arylation vs. C3-Arylation
For N-unsubstituted oxindoles, arylation can occur at either the N1 or C3 position, a common challenge in later-stage functionalization.
Question 3: I am trying to functionalize my oxindole with an aryl halide, but I'm getting a mixture of N-aryl and C3-aryl products. How can I control the regioselectivity?
Answer:
The regioselectivity of oxindole arylation is almost entirely dictated by the choice of metal catalyst and ligands. You can steer the reaction to be highly selective for either position.
-
For N-Arylation (Goldberg Reaction): Use a Copper Catalyst. Copper-based systems, typically using CuI with a diamine ligand like N,N'-dimethylethylenediamine (DMEDA), almost exclusively yield the N-arylated product.[7][11]
-
For C3-Arylation (Buchwald-Hartwig/α-Arylation): Use a Palladium Catalyst. Palladium-based systems, using a Pd(0) source and a bulky phosphine ligand (e.g., XPhos, RuPhos), strongly favor arylation at the C3 position via an enolate intermediate.[7][8]
Mechanistic Rationale:
The two metals operate through different mechanisms with the oxindole anion (ambident nucleophile). Computational studies suggest that while both metals may coordinate initially to the nitrogen, the subsequent steps diverge. The palladium catalytic cycle is well-suited to C-C bond formation from the enolate, whereas the copper-catalyzed cycle preferentially leads to C-N bond formation.[7]
dot
Caption: Controlling regioselectivity in oxindole arylation.
Part 2: General Troubleshooting Workflow (Q&A)
Question 4: My reaction has a very low yield or did not work at all. What is a systematic way to troubleshoot this?
Answer:
A low or zero yield can be frustrating. A systematic approach is key to identifying the root cause without wasting resources. The following workflow can diagnose the majority of issues.
dot
Caption: Systematic workflow for troubleshooting low-yield reactions.
-
Verify Starting Materials: Impure starting materials are a frequent cause of failure.[12] Re-check the purity of your aniline, α-haloacetyl chloride, or N-aryl-α-haloacetamide by ¹H NMR or LC-MS.
-
Check Reagents & Solvents: Are your catalysts (e.g., Pd catalyst, AlCl₃) fresh and active? Are your solvents anhydrous and/or degassed as required by the reaction chemistry?[13]
-
Review Reaction Conditions: Double-check the temperature, reaction time, and atmosphere. For air-sensitive reactions, ensure you have a truly inert atmosphere.
-
Analyze Crude Reaction Mixture: Before attempting purification, analyze the crude mixture.
-
If you see only starting material: The reaction likely never initiated. This could be due to an inactive catalyst, insufficient temperature, or a required reagent being missed.
-
If you see new spots/peaks that are not your product: A side reaction is occurring. This may require changing the ligand, base, or temperature to alter the reaction pathway.[5]
-
If you see a complex mixture or baseline material on TLC: This suggests degradation of the starting material or product. The reaction conditions may be too harsh (e.g., temperature too high).
-
Question 5: I've successfully synthesized my indolin-2-one, but it is difficult to purify. It co-elutes with a persistent impurity on my silica gel column. What are my options?
Answer:
Purification can indeed be more challenging than the synthesis itself. When standard chromatography fails, you need to employ alternative strategies.
-
Strategy 1: Recrystallization. If your product is a solid, this is the most powerful technique for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone). The goal is to find a system where your product is soluble at high temperature but sparingly soluble at room temperature or 0°C, while the impurity remains in solution.
-
Strategy 2: Acid-Base Extraction. The N-H proton of many indolin-2-ones is weakly acidic (pKa ≈ 18). While not acidic enough for extraction with bicarbonate, a stronger base might work if the impurity is neutral. Conversely, if your impurity is basic and your product is neutral, an acidic wash can remove the impurity.
-
Strategy 3: Change the Chromatography Conditions.
-
Switch Stationary Phase: If silica (acidic) is failing, try a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase (C18) chromatography.
-
Modify the Mobile Phase: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can change the retention factors of your product and impurities, often leading to better separation.
-
-
Strategy 4: Derivatization. As a last resort, you can sometimes react your crude product mixture with a reagent that selectively targets either the product or the impurity. For example, protecting the N-H of your indolin-2-one can drastically change its chromatographic properties, allowing for separation from the impurity. The protecting group can then be removed.
Part 3: Key Experimental Protocol
This section provides a representative, detailed protocol for a common indolin-2-one synthesis.
Protocol 1: General Procedure for Stollé Synthesis
Step 1: Synthesis of N-(2-methylphenyl)-2-chloroacetamide
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-toluidine (10.7 g, 100 mmol) and 100 mL of dichloromethane (DCM).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 15 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the o-toluidine spot has disappeared.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization to 7-Methylindolin-2-one
-
To a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) (26.7 g, 200 mmol). Caution: AlCl₃ reacts violently with water. Handle in a dry environment.
-
Heat the flask carefully with a heating mantle until the AlCl₃ melts (m.p. ~192°C, but often melts lower with impurities) to form a molten salt bath.
-
Once the AlCl₃ is molten, slowly and portion-wise add the crude N-(2-methylphenyl)-2-chloroacetamide (18.3 g, 100 mmol) from Step 1 over 20-30 minutes. Caution: Vigorous HCl evolution will occur.
-
After the addition is complete, maintain the temperature of the reaction mixture at 170-180°C for 2-3 hours.
-
Allow the reaction to cool to below 100°C, then very carefully quench the reaction by slowly adding crushed ice. Caution: This is a highly exothermic and vigorous process.
-
Once the reaction cake is fully hydrolyzed, add 100 mL of ethyl acetate and stir until the solid product is suspended in the organic layer.
-
Filter the mixture and wash the collected solid with water and then with a small amount of cold ethyl acetate.
-
Recrystallize the crude solid from ethanol/water to afford pure 7-methylindolin-2-one.
References
- 1. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 2. Stollé_synthesis [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. Oxindole synthesis [organic-chemistry.org]
- 7. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-Methylindolin-2-one
Welcome to the technical support center for the purification of 4-Methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, offering step-by-step guidance to resolve them.
Problem 1: Low Yield After Recrystallization
Question: I'm experiencing a significantly low yield (less than 50%) after recrystallizing my crude this compound. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery during recrystallization is a frequent challenge.[1] The primary goal of recrystallization is to remove impurities, which inevitably leads to some loss of the desired compound. However, yields below 50% suggest suboptimal conditions. Here are the most common causes and their solutions:
-
Excessive Solvent Usage: The most common reason for low yield is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. A table of common solvents for recrystallization is provided below.
-
-
Premature Crystallization: If crystals form too quickly, they can trap impurities, necessitating further purification steps and leading to lower overall yield.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[4]
-
-
Incomplete Crystallization: Insufficient cooling will result in a supersaturated solution where a significant amount of the product remains dissolved.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Water | This compound has good solubility in hot ethanol and poor solubility in water. Adding water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization.[5] |
| Ethyl Acetate/Hexane | A common and effective solvent system for compounds of intermediate polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy, then reheat to clarify and cool slowly.[6] |
| Isopropanol | Similar to ethanol, isopropanol can be a good single solvent for recrystallization.[7] |
| Toluene | For less polar impurities, toluene can be an effective recrystallization solvent.[8] |
Problem 2: Persistent Colored Impurities
Question: My purified this compound remains colored (e.g., yellow or brown) even after recrystallization. How can I remove these colored impurities?
Answer:
Colored impurities in indolinone synthesis are often due to oxidation or side-products.[9][10] While recrystallization can remove many impurities, highly colored compounds may require specific decolorization techniques.
-
Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing large, colored organic molecules.[11]
-
Protocol:
-
Dissolve the crude this compound in the appropriate hot recrystallization solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight of your crude product). Using too much can lead to product loss.[2]
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.
-
Proceed with the recrystallization as usual.
-
-
-
Silica Gel Plug Filtration: For less polar colored impurities, a quick filtration through a short plug of silica gel can be effective.
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Pass the solution through a short column (plug) of silica gel.
-
Wash the silica gel with a small amount of the same solvent.
-
Combine the filtrates and remove the solvent under reduced pressure before proceeding with recrystallization.
-
-
Problem 3: Oiling Out Instead of Crystallizing
Question: During cooling, my compound separates as an oil rather than forming solid crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute is not crystalline at the temperature of precipitation. This can be due to a low melting point of the compound or the presence of significant impurities that depress the melting point.[12]
-
Re-dissolve and Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil and add a small amount of additional solvent before attempting to cool again.[12]
-
Slower Cooling: Rapid cooling increases the likelihood of oiling out. Allow the solution to cool very slowly. Insulating the flask can help.[12]
-
Change the Solvent System: If the problem persists, the solvent system is likely unsuitable. Try a solvent with a lower boiling point or a different solvent polarity.[12]
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[12]
Problem 4: Streaking on TLC During Column Chromatography
Question: I am trying to purify this compound using silica gel column chromatography, but the compound is streaking badly on the TLC plate. How can I improve the separation?
Answer:
Streaking on silica gel TLC is often observed with polar and basic compounds due to strong interactions with the acidic silanol groups on the silica surface.[13]
-
Addition of a Basic Modifier to the Eluent: Adding a small amount of a base to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.[14]
-
Recommended Modifiers: Try adding 0.5-1% triethylamine or a few drops of ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexane).[14]
-
-
Use of an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica gel) with a mobile phase like methanol/water or acetonitrile/water can be a very effective purification method.[15]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route (e.g., from a Fischer indole synthesis or Friedel-Crafts acylation), and oxidation products.[10][16][17] The specific impurities will depend on the synthetic method used.
Q2: What is a good starting eluent system for column chromatography of this compound on silica gel?
A2: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. For this compound, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) is a common choice.[18]
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical techniques can be used to determine the purity of your compound.[19]
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[21]
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.[19]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Indole and indolinone derivatives can sometimes be sensitive to the acidic nature of silica gel.[22]
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of a base like triethylamine, then evaporating the solvent before packing the column.
-
Use an Alternative Stationary Phase: As mentioned in the troubleshooting section, using alumina or a bonded silica phase can prevent degradation.[13]
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: Decision workflow for purifying this compound.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. reddit.com [reddit.com]
- 14. biotage.com [biotage.com]
- 15. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. moravek.com [moravek.com]
- 20. ptfarm.pl [ptfarm.pl]
- 21. agilent.com [agilent.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Methylindolin-2-one by Column Chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methylindolin-2-one using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound product is showing multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities?
A1: The synthesis of this compound can result in several types of impurities. Identifying these is the first step toward effective purification.
-
Starting Materials: Unreacted starting materials are common impurities.
-
Side Products: Depending on the synthetic route, side reactions can lead to the formation of isomeric impurities or byproducts from cleavage or rearrangement reactions. For instance, in Fischer indole synthesis-type routes, acid-catalyzed cleavage of N-N bonds in hydrazone intermediates can occur.[1]
-
Oxidation Products: Indolines are susceptible to air oxidation, which can form the corresponding 4-methylindole or other colored degradation products, particularly during reaction workup and purification.[1]
-
Over-reduction or Incomplete Reduction Products: If the synthesis involves a reduction step from an indole precursor, both incomplete reduction (residual starting material) and over-reduction of the aromatic ring are possible, though the latter is less common under standard conditions.[1]
Q2: I'm having trouble getting good separation of this compound from its impurities on the TLC plate. How do I select an appropriate mobile phase?
A2: Proper mobile phase selection is critical for successful column chromatography. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4, and there is a clear separation from impurity spots.
Mobile Phase Selection Workflow
Caption: Workflow for mobile phase selection using TLC.
Recommended Starting Solvent Systems: A common and effective mobile phase for compounds like this compound is a mixture of a non-polar solvent and a polar solvent.
| Solvent System Components | Typical Starting Ratios (v/v) | Notes |
| n-Hexane / Ethyl Acetate | 90:10, 80:20, 70:30 | A good first choice for many organic compounds.[2] |
| Dichloromethane (DCM) / Methanol | 99:1, 98:2, 95:5 | Useful for more polar compounds or when hexane/ethyl acetate fails. |
| Toluene / Acetone | 95:5, 90:10 | An alternative system with different selectivity. |
Q3: My compound is sticking to the top of the silica gel column and won't elute, even with a more polar solvent system.
A3: This issue, known as irreversible adsorption, can be caused by several factors.
-
Compound Decomposition on Silica: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[3] A dark band at the top of the column that does not move is a strong indicator of this.
-
Troubleshooting:
-
2D TLC: Run a TLC, then turn the plate 90 degrees and elute it in the same solvent system. If the spot smears or new spots appear, decomposition is likely.[3]
-
Neutralize Silica: Prepare a slurry of silica gel in your mobile phase containing a small amount of a volatile base like triethylamine (~0.5-1%). This can neutralize the acidic sites.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
-
-
Incorrect Solvent Polarity: The initial mobile phase may be too non-polar to elute the compound.
-
Troubleshooting: Gradually increase the polarity of the mobile phase (gradient elution). If you started with 10% ethyl acetate in hexanes, you might slowly increase to 20%, 30%, and so on.[4]
-
Q4: The separation on my column is poor, and fractions are contaminated with impurities (co-elution). What can I do to improve resolution?
A4: Poor resolution is a common challenge that can be addressed by optimizing several parameters of the chromatography process.
Troubleshooting Poor Resolution
Caption: Troubleshooting guide for poor column resolution.
-
Optimize Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase.[4][5]
-
Loading Technique: For compounds that are not highly soluble in the initial mobile phase, "dry loading" is recommended. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[5]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low polarity mobile phase and gradually increase the polarity. This will first elute the non-polar impurities, followed by your slightly more polar product, and finally the very polar impurities.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
Experimental Protocols
Protocol: Column Chromatography Purification of this compound
This is a general protocol that should be optimized based on TLC analysis.
1. Preparation of the Column:
- Secure a glass chromatography column vertically to a ring stand.
- Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[4]
- Add a small layer (~1 cm) of sand over the cotton plug.[4]
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate). The amount of silica should be about 50-100 times the weight of your crude product.
- Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[4]
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel. Do not let the column run dry.
- Add another small layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
2. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[5]
- Carefully add this powder onto the top layer of sand in the prepared column.
3. Elution:
- Carefully add the initial mobile phase to the top of the column.
- Begin collecting fractions in test tubes.
- Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
- If using a gradient, gradually increase the proportion of the more polar solvent (e.g., from 5% ethyl acetate to 10%, then 15%, etc.). A typical gradient might look like the table below.
Example Gradient Elution Profile
| Fraction Numbers | Mobile Phase (n-Hexane:Ethyl Acetate) | Expected Eluted Compounds |
| 1-10 | 95:5 | Highly non-polar impurities |
| 11-25 | 90:10 | Less non-polar impurities |
| 26-40 | 85:15 | This compound (product) |
| 41-50 | 70:30 | More polar impurities |
4. Analysis of Fractions:
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure to obtain the purified this compound.
References
side reactions and byproduct formation in 4-Methylindolin-2-one synthesis
Welcome to the technical support center for the synthesis of 4-Methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound and other substituted oxindoles include:
-
Palladium-Catalyzed Intramolecular α-Arylation: This is a widely used modern method that involves the cyclization of α-haloacetanilides. It offers good yields and functional group tolerance.[1]
-
Reductive Cyclization of Nitro Compounds: This classic approach involves the reduction of a nitro group, followed by intramolecular cyclization.
-
Fischer Indole Synthesis Variants: While typically used for indoles, modifications of the Fischer indole synthesis can be adapted for oxindole synthesis, though this can sometimes lead to side reactions like N-N bond cleavage.[2]
Q2: What are the typical yields I can expect for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route, purity of starting materials, and optimization of reaction conditions. Palladium-catalyzed methods for similar oxindoles have been reported with yields ranging from good to excellent.[1] For instance, a continuous-flow synthesis of oxindoles using a palladium catalyst reported high yields for various substrates.[3]
Q3: What are the key reaction parameters to control to minimize byproduct formation?
A3: To minimize byproduct formation, it is crucial to control the following parameters:
-
Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion. The optimal temperature is specific to the chosen synthetic method.
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the selection of the palladium source and the phosphine ligand is critical for achieving high regioselectivity and yield.[1]
-
Base: The choice and stoichiometry of the base can significantly influence the reaction outcome, with stronger bases sometimes promoting undesired side reactions.[4]
-
Reaction Time: Monitoring the reaction by techniques like TLC or LC-MS is essential to quench the reaction upon completion and avoid the formation of degradation products.[5]
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates and reagents.[5]
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound typically involves the following techniques:
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Column Chromatography: This is the most common method for removing byproducts and unreacted starting materials. A silica gel stationary phase with a suitable eluent system (e.g., hexane/ethyl acetate) is often effective.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining a pure crystalline product.[6]
-
Washing: Simple washing of the crude product with appropriate solvents can sometimes remove certain impurities.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time and continue monitoring by TLC/LC-MS.- Increase the reaction temperature cautiously.- Ensure the purity and dryness of all reagents and solvents. |
| Side reactions consuming starting materials. | - Optimize the reaction temperature; sometimes a lower temperature can increase selectivity.- Re-evaluate the choice of catalyst, ligand, or base.[4]- Consider an alternative synthetic route. | |
| Degradation of starting materials or product. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.[5] | |
| Formation of Multiple Products (Visible on TLC/LC-MS) | Formation of regioisomers. | - In syntheses involving unsymmetrical precursors, regioisomer formation is possible. Modify reaction conditions (e.g., catalyst, solvent) to favor the desired isomer.- Isomers can often be separated by column chromatography.[4] |
| Presence of unreacted starting materials. | - Adjust the stoichiometry of the reactants.- Ensure the reaction goes to completion by monitoring closely.[5] | |
| Byproducts from side reactions (e.g., N-N bond cleavage in Fischer-type syntheses, dehalogenation). | - Optimize reaction conditions to be milder.- In palladium-catalyzed reactions, ensure the catalyst system is appropriate to avoid dehalogenated byproducts.[3]- Purify the product using column chromatography or recrystallization.[5][6] | |
| Difficulty in Isolating the Product | Product is highly soluble in the workup/extraction solvent. | - Use a different solvent system for extraction.- Consider forming a salt of the product to facilitate precipitation.[5] |
| Product co-elutes with impurities during chromatography. | - Optimize the mobile phase composition (eluent system).- Consider using a different stationary phase (e.g., alumina instead of silica gel).[5] | |
| Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite. | |
| Product is Colored or Darkens Over Time | Air oxidation of the indolinone ring. | - Store the purified product under an inert atmosphere and protect it from light.- During workup and purification, minimize exposure to air.[2] |
| Presence of colored impurities from side reactions. | - Purify the product thoroughly using column chromatography or recrystallization. Activated carbon treatment can sometimes be used to remove colored impurities. |
Quantitative Data on Byproduct Formation
While specific quantitative data for this compound synthesis is not extensively published in readily available literature, the following table provides a general overview of potential byproducts and their typical formation context based on analogous oxindole syntheses. The percentages are illustrative and can vary significantly with reaction conditions.
| Byproduct Type | Potential Structure/Description | Typical Formation Context | Illustrative Percentage Range (%) | Mitigation Strategy |
| Dehalogenated Starting Material | 2-Bromo-N-(m-tolyl)acetamide becomes N-(m-tolyl)acetamide | Palladium-catalyzed cyclization | 5-15 | Optimize catalyst and reaction conditions; use of specific ligands can suppress this.[3] |
| Uncyclized Amide | N-(m-tolyl)acetamide | Incomplete reaction | Variable | Increase reaction time, temperature, or catalyst loading. |
| Over-reduction Products | Reduction of the carbonyl group | During reductive cyclization methods | < 5 | Use milder reducing agents and control stoichiometry. |
| Isomeric Oxindoles | e.g., 6-Methylindolin-2-one | From unsymmetrical starting materials or rearrangement | < 10 | Careful selection of starting materials and reaction conditions to control regioselectivity. |
| Oxidation Product | 4-Methylisatin | Oxidation of the indolinone | Trace | Perform reaction and workup under an inert atmosphere. |
Experimental Protocols
Example Protocol: Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis
This protocol is a generalized procedure based on established methods for oxindole synthesis and should be adapted and optimized for this compound.
Step 1: Synthesis of the α-Chloroacetanilide Precursor
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To a solution of 3-methylaniline (1.0 eq.) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (1.2 eq.).
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Slowly add chloroacetyl chloride (1.1 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(3-methylphenyl)acetamide. Purify by recrystallization or column chromatography if necessary.
Step 2: Intramolecular Cyclization
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To a reaction vessel under an inert atmosphere (e.g., argon), add the 2-chloro-N-(3-methylphenyl)acetamide (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (e.g., 2 mol%), and a suitable phosphine ligand like 2-(di-tert-butylphosphino)biphenyl (e.g., 4 mol%).
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Add a base, for example, triethylamine (2.0 eq.), and a suitable solvent like toluene.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
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Concentrate the filtrate and purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yield in this compound synthesis.
References
Technical Support Center: Solvent Effects on the Synthesis of 4-Methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the complexities of solvent effects in the synthesis of 4-Methylindolin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic endeavors. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Critical Role of the Solvent
The synthesis of indolin-2-one scaffolds, core structures in many biologically active compounds and pharmaceuticals, is often sensitive to reaction conditions.[1] Among these, the choice of solvent is paramount, influencing reaction rates, yields, and even the product distribution by stabilizing intermediates and transition states. This guide will focus on the common challenges and solvent-related considerations for the synthesis of a representative member of this class, this compound.
Troubleshooting Guide & FAQs
This section is designed to address common issues encountered during the synthesis of this compound, with a specific focus on the role of the solvent.
Low or No Product Yield
Q1: My reaction is not yielding the desired this compound. What are the likely solvent-related causes?
A1: Low or no yield is a frequent issue that can often be traced back to the solvent.[2][3] Here’s a breakdown of potential causes and solutions:
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Poor Solubility of Starting Materials: If your reactants are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Troubleshooting:
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Solubility Test: Before running the reaction, perform a small-scale solubility test of your starting materials in the selected solvent at the intended reaction temperature.
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Solvent Screening: If solubility is an issue, consider a solvent or a co-solvent system with different polarity. For cyclization reactions leading to indolinones, a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, acetic acid) have been employed.[4][5]
-
-
-
Inappropriate Solvent Polarity for the Reaction Mechanism: The mechanism for the formation of the indolinone ring often involves charged intermediates or transition states. The solvent's polarity plays a crucial role in stabilizing these species.[6][7]
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For SN1-type mechanisms, which proceed through a carbocation intermediate, polar protic solvents like ethanol or water can accelerate the reaction by stabilizing the carbocation.[6][7]
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For SN2-type mechanisms, which involve a concerted backside attack, polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation, leaving the nucleophile more reactive.[7][8]
-
Troubleshooting:
-
Mechanistic Consideration: Analyze the likely reaction mechanism for your specific synthetic route to this compound.
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Solvent Optimization: Systematically screen solvents with varying polarities and proticities. A summary of common solvents and their properties is provided in Table 1.
-
-
-
Solvent-Induced Side Reactions: The solvent can sometimes participate in the reaction, leading to undesired byproducts. For instance, in the presence of strong bases, some solvents can be deprotonated, leading to side reactions.
-
Troubleshooting:
-
Inert Solvents: Choose a solvent that is inert under your reaction conditions.
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Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS to detect the formation of any byproducts.[2]
-
-
Formation of Impurities and Side Products
Q2: I'm observing significant impurity formation alongside my desired product. How can the solvent be contributing to this?
A2: The formation of impurities is a common challenge, and the solvent can be a key factor.
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Influence on Regioselectivity: In reactions where multiple cyclization pathways are possible, the solvent can influence which regioisomer is preferentially formed. This is often due to differential stabilization of the transition states leading to the different products.
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents to see if the regioselectivity of the reaction can be controlled. For example, in some cyclization reactions, switching from a non-polar solvent like toluene to a polar one like acetonitrile can dramatically alter the product ratio.[9]
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-
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Promotion of Dimerization or Polymerization: In some cases, the solvent can promote the self-reaction of starting materials or intermediates, leading to dimers or polymers.[9]
-
Troubleshooting:
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Concentration Adjustment: Try running the reaction at a lower concentration.
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Change of Solvent: A less polar solvent may disfavor intermolecular reactions.
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Difficult Product Isolation and Purification
Q3: I'm struggling to isolate and purify this compound from the reaction mixture. Could the solvent be the problem?
A3: Absolutely. The choice of solvent can significantly impact the ease of workup and purification.
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High-Boiling Point Solvents: Solvents like DMF, DMSO, and NMP have high boiling points, which can make their removal difficult, especially for thermally sensitive products.
-
Troubleshooting:
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Azeotropic Removal: For some solvents, co-distillation with another solvent (e.g., toluene to remove water) can be effective.
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Aqueous Workup: If your product is insoluble in water, a thorough aqueous wash can help remove water-miscible high-boiling solvents.
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Alternative Solvents: If possible, select a lower-boiling solvent that still provides good reactivity.
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-
-
Solvent-Product Interactions: The product may have a high affinity for the solvent, making extraction and crystallization challenging.
-
Troubleshooting:
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Anti-Solvent Addition: After the reaction, adding an "anti-solvent" in which your product is insoluble can induce precipitation.
-
Chromatography Considerations: Ensure your chosen purification solvent system for column chromatography is appropriate and does not have a strong affinity for your product, which could lead to poor separation.
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-
Data Presentation: Solvent Properties and Their Impact
To aid in your experimental design, the following table summarizes the properties of common solvents used in organic synthesis.
Table 1: Properties of Common Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Type | General Application Notes |
| Toluene | 2.38 | 111 | Non-polar | Good for reactions requiring higher temperatures; can be used for azeotropic removal of water. |
| Dichloromethane (DCM) | 9.08 | 40 | Polar Aprotic | A versatile solvent for a wide range of organic compounds; low boiling point makes for easy removal. |
| Tetrahydrofuran (THF) | 7.58 | 66 | Polar Aprotic | Good for reactions involving organometallic reagents; can form peroxides upon storage. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | A polar solvent that is aprotic; useful for a variety of reactions.[10] |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | High-boiling polar aprotic solvent; excellent solvating power for many salts. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Very high-boiling polar aprotic solvent; can also act as an oxidant in some reactions.[11] |
| Ethanol (EtOH) | 24.55 | 78 | Polar Protic | A common protic solvent; can act as a nucleophile in some reactions. |
| Acetic Acid (AcOH) | 6.15 | 118 | Polar Protic | Often used as both a solvent and an acid catalyst in reactions like the Fischer indole synthesis.[4] |
Experimental Protocols
Here, we provide a generalized, step-by-step methodology for a common synthesis of indolin-2-ones, highlighting the critical points where solvent choice is crucial.
Protocol: Reductive Cyclization of a 2-Nitrophenylacetic Acid Derivative
This protocol is a representative example and may require optimization for your specific substrate.
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Reactant Solubilization: Dissolve the substituted 2-nitrophenylacetic acid derivative in the chosen solvent .
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Scientist's Note: The initial choice of solvent should be based on the solubility of the starting material. A screening of solvents (e.g., ethanol, methanol, ethyl acetate) is recommended.
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Catalyst Addition: Add the hydrogenation catalyst (e.g., Palladium on carbon).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
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Scientist's Note: The efficiency of the hydrogenation can be solvent-dependent. Protic solvents like ethanol are often effective for Pd/C-catalyzed hydrogenations.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
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Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
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Solvent Removal: Remove the solvent under reduced pressure.
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Scientist's Note: If a high-boiling solvent was used, refer to the troubleshooting section for removal strategies.
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-
Purification: Purify the crude product by recrystallization or column chromatography using an appropriate solvent system .
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for optimizing the synthesis of this compound with a focus on solvent screening.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 4-Methylindolin-2-one Reactions
Welcome to the technical support center for the synthesis and optimization of 4-Methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound involve intramolecular C-C or C-N bond formation, primarily through palladium-catalyzed reactions. The two main strategies are:
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Intramolecular α-Arylation of an Amide: This involves the cyclization of an N-(2-halo-5-methylphenyl)acetamide precursor. This method is widely used due to the commercial availability of the starting materials.[1][2]
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Intramolecular Heck Reaction: This reaction utilizes an N-allyl-2-halo-5-methylaniline derivative that cyclizes to form the oxindole ring system.
Q2: How do I select the best palladium catalyst and ligand for the intramolecular α-arylation?
A2: The choice of catalyst and ligand is critical for achieving high yields and minimizing side reactions. For the α-arylation of amides to form oxindoles, sterically hindered and electron-rich phosphine ligands are generally preferred.[1]
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Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.
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Ligands:
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Buchwald-type biaryl phosphine ligands: Ligands such as 2-(Di-tert-butylphosphino)biphenyl are known to be highly effective for this transformation.[3][4]
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Sterically hindered alkylphosphines: Tricyclohexylphosphine (PCy₃) has been shown to provide fast reaction rates.[5][6]
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N-Heterocyclic Carbenes (NHCs): Sterically hindered NHC ligands can also be very effective and may offer enhanced stability.[1]
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A thorough screening of different ligands is often necessary to identify the optimal choice for your specific substrate and conditions.
Q3: What is the role of the base in these reactions, and which one should I choose?
A3: The base is crucial for deprotonating the amide proton, allowing for the formation of the palladium enolate intermediate in the catalytic cycle. A strong, non-nucleophilic base is typically required.
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Common choices: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
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Considerations: The choice of base can influence the reaction rate and the formation of byproducts. It is advisable to screen a few different bases to find the one that gives the cleanest reaction and highest yield.
Q4: What are the recommended solvents and reaction temperatures?
A4: Anhydrous, aprotic solvents are necessary for these reactions.
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Solvents: Toluene, dioxane, and THF are commonly used. Dioxane has been noted to be beneficial for some amide arylations.[2]
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Temperature: Reaction temperatures typically range from 70 °C to 110 °C. Optimization of the temperature is important; higher temperatures can sometimes lead to catalyst decomposition or increased side product formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Ensure the palladium precursor and ligand are of high quality and stored under inert atmosphere.- Prepare the active catalyst in situ under inert conditions.- Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). |
| 2. Inefficient ligand. | - Screen a panel of ligands, including bulky biaryl phosphines (e.g., 2-(Di-tert-butylphosphino)biphenyl) and alkylphosphines (e.g., PCy₃).[1] | |
| 3. Inappropriate base or solvent. | - Screen different bases (e.g., NaOtBu, KOtBu, LiHMDS).- Ensure the solvent is anhydrous. Try switching from THF to toluene or dioxane.[2] | |
| 4. Reaction temperature is too low. | - Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of Side Products (e.g., Dehalogenation of Starting Material) | 1. Catalyst deactivation pathway. | - Use a more robust ligand that can stabilize the palladium center.- Lower the reaction temperature. |
| 2. Presence of water or oxygen. | - Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | |
| Incomplete Conversion | 1. Insufficient reaction time. | - Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| 2. Catalyst deactivation over time. | - Add a second portion of the catalyst and ligand midway through the reaction. | |
| Difficulty in Product Purification | 1. Formation of closely related impurities. | - Optimize the reaction conditions to minimize side product formation.- Employ careful column chromatography, potentially using a different solvent system or a gradient elution. |
Catalyst and Ligand Screening Data for Substituted Oxindole Synthesis
The following table summarizes data from the literature for the synthesis of various substituted oxindoles via palladium-catalyzed intramolecular α-arylation, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 2-(Di-tert-butylphosphino)biphenyl | Et₃N | Toluene | 80 | >95 (for 6-methyl) | --INVALID-LINK--[3] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | 78 (for N-methyl) | --INVALID-LINK--[2] |
| Pd(OAc)₂ | PCy₃ | NaOtBu | Toluene | RT-70 | High Yields | --INVALID-LINK--[1][6] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular α-Arylation of N-(2-bromo-5-methylphenyl)acetamide
This protocol is a general guideline and may require optimization for your specific setup.
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Reaction Setup: To an oven-dried Schlenk tube, add the N-(2-bromo-5-methylphenyl)acetamide (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).
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Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
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Reagent Addition: Add the base (e.g., NaOtBu, 1.2 equiv) and anhydrous solvent (e.g., toluene, to make a 0.1 M solution) via syringe.
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Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
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Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 5. Oxindole synthesis [organic-chemistry.org]
- 6. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
avoiding degradation of 4-Methylindolin-2-one during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 4-Methylindolin-2-one during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic routes to the oxindole core, and by extension this compound, include the Gassman, Hinsberg, and Stolle syntheses, as well as intramolecular cyclizations of α-chloroacetanilides. A frequently employed laboratory-scale synthesis involves the reduction and cyclization of 2-(2-methyl-6-nitrophenyl)acetic acid.
Q2: What are the primary degradation pathways for this compound during synthesis?
A2: The primary degradation pathways for the indolin-2-one core often involve oxidation, particularly at the C3 position, which can lead to the formation of isatin-type byproducts. Under harsh acidic or basic conditions, ring-opening of the lactam can occur. Dimerization or polymerization can also be a concern, especially at elevated temperatures or in the presence of certain catalysts.
Q3: How does the methyl group at the 4-position influence the stability of the molecule?
A3: The electron-donating nature of the methyl group at the 4-position can subtly influence the electron density of the aromatic ring, potentially affecting its susceptibility to electrophilic substitution and oxidation compared to the unsubstituted oxindole. However, the fundamental degradation pathways related to the lactam and the C3 position are generally expected to be similar.
Q4: What are the critical parameters to control during the synthesis to minimize degradation?
A4: Key parameters to control are temperature, pH, and exposure to atmospheric oxygen. Reactions should generally be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Temperature control is crucial to prevent side reactions and polymerization. The choice of reagents, particularly the reducing agent in the cyclization of nitro precursors, and the workup conditions should be carefully selected to avoid harsh acidic or basic environments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Formation of side products (e.g., dimers, polymers). | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. 2. Run the reaction under an inert atmosphere. Use degassed solvents. Avoid excessive heat. Ensure workup conditions are mild. 3. Use a more dilute reaction mixture. Optimize the rate of addition of reagents. |
| Presence of a Colored Impurity (often reddish or brown) | Oxidation of the indolin-2-one to an isatin-like byproduct or other colored species. | 1. Minimize exposure to air during the reaction and workup. 2. Use antioxidants if compatible with the reaction chemistry. 3. Purify the product quickly after the reaction is complete, for example by column chromatography using a non-polar to moderately polar eluent system. |
| Formation of a Higher Molecular Weight Byproduct | Dimerization or polymerization of the starting material or product. | 1. Lower the reaction temperature. 2. Reduce the concentration of the reactants. |
| Product is Unstable During Purification | Degradation on silica gel (acidic sites) or during solvent removal (heat). | 1. Deactivate silica gel with a small percentage of a mild base like triethylamine in the eluent. 2. Use a neutral stationary phase like alumina for chromatography if the compound is base-sensitive. 3. Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a cold water bath). |
Experimental Protocols
Synthesis of this compound via Reduction and Cyclization
This protocol describes a common method for the synthesis of this compound from 2-(2-methyl-6-nitrophenyl)acetic acid.
Materials:
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2-(2-Methyl-6-nitrophenyl)acetic acid
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Iron powder (fine grade)
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Ammonium chloride (NH₄Cl)
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Ethanol
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Water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(2-methyl-6-nitrophenyl)acetic acid in a mixture of ethanol and water.
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Addition of Reagents: Add ammonium chloride followed by iron powder to the suspension.
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Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
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Combine the filtrate and washings and remove the ethanol under reduced pressure.
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To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Illustrative Comparison of Reaction Conditions for the Synthesis of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Fe / NH₄Cl | Ethanol/Water | Reflux | 3 | 85 | >98 |
| 2 | SnCl₂·2H₂O | Ethanol | Reflux | 4 | 78 | >95 |
| 3 | H₂ (g), Pd/C | Ethanol | 50 | 6 | 92 | >99 |
| 4 | Na₂S₂O₄ | Dioxane/Water | 80 | 5 | 75 | ~95 |
Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on the specific experimental setup and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Recrystallization of 4-Methylindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-Methylindolin-2-one.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: There are a few potential reasons for this issue:
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Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the compound dissolves. Be mindful that using too much solvent can lead to poor or no yield.[1]
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. An ideal solvent should dissolve the compound when hot but not at room temperature.[2][3] It is crucial to perform a small-scale solvent screening to identify an appropriate solvent or solvent system.
-
Insoluble Impurities: Your starting material may contain insoluble impurities. If a significant portion of the material has dissolved and a small amount of solid remains, this is likely the case. In this situation, you should perform a hot gravity filtration to remove the insoluble impurities.[4]
Q2: No crystals are forming upon cooling. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue that can be resolved with the following techniques:
-
Supersaturation: The solution may be supersaturated.[1][5] To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[1][5] The tiny scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a "seed crystal" of pure this compound to the solution.[1][5] This will act as a template for crystallization to begin.
-
Excess Solvent: It is possible that too much solvent was used, and the solution is not saturated enough for crystals to form.[1][5] You can try to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Cooling Temperature: If crystals do not form at room temperature, you can try cooling the solution in an ice bath to further decrease the solubility of the compound.[2][6]
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4][5] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[5][7] To address this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or letting it cool on a surface that does not conduct heat well.[5]
-
Consider using a solvent with a lower boiling point.[7]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be caused by several factors:
-
Using too much solvent: This is a very common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[1][8] To recover more product, you can concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[3]
-
Premature filtration: Ensure that crystallization is complete before filtering the crystals. The solution should be sufficiently cooled, often in an ice bath, to maximize crystal formation.[3]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[1][6]
Q5: The crystals I obtained are very small or needle-like. How can I get larger crystals?
A5: The formation of small or needle-like crystals is often due to a high rate of nucleation, which can be caused by rapid cooling or a very high level of supersaturation.[9] To obtain larger crystals, you should aim to slow down the crystallization process:
-
Decrease the rate of cooling by insulating the flask.
-
Use slightly more solvent to reduce the level of supersaturation.[8]
-
Consider a different solvent system that promotes slower crystal growth.
Data Presentation
Table 1: Solubility Screening for this compound
| Solvent | Solubility at Room Temperature (mg/mL) | Solubility at Boiling Point (mg/mL) | Observations (e.g., crystal quality) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| Heptane | |||
| Other |
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol provides a general starting point. The choice of solvent and specific volumes should be optimized based on the results of your solubility screening.
-
Solvent Selection:
-
Place a small amount (approx. 10-20 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes of the undissolved samples to the boiling point of the solvent. A good solvent will dissolve the compound completely when hot.
-
Allow the hot solutions to cool to room temperature. The best solvent will result in the formation of well-defined crystals.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[4]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6]
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Drying:
-
Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used.
-
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
Caption: A flowchart outlining the troubleshooting steps for common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. athabascau.ca [athabascau.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
addressing low yield in the synthesis of indolin-2-one derivatives
Welcome to the technical support center for the synthesis of indolin-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction yields.
Troubleshooting Guide: Addressing Low Yield
Low yield is a frequent issue in the synthesis of substituted indolin-2-one scaffolds. The following table outlines common problems, their potential causes, and actionable solutions to improve your reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome/Improvement |
| 1. Low or No Product Formation | - Inactive starting materials (e.g., isatin, indole).- Suboptimal reaction temperature.- Incorrect solvent choice.[1]- Inefficient catalyst or catalyst poisoning.[2] | - Verify the purity of starting materials via NMR or melting point analysis.[1]- Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimum.[1]- Test various solvents with different polarities (e.g., ethanol, methanol, water, DMF, toluene).[1][3][4]- Use a fresh batch of catalyst and ensure all glassware is free of contaminants. Consider alternative catalysts like VOSO₄ for one-pot syntheses.[4] | A significant increase in product formation, with yields reported to improve from trace amounts to over 80% with optimized conditions.[5] |
| 2. Formation of Multiple Byproducts (Multiple spots on TLC) | - Competing side reactions (e.g., Friedel-Crafts polyalkylation).[6]- Formation of regioisomers.[7]- Degradation of starting material or product under harsh conditions (e.g., strong acid).[2] | - Use a large excess of the aromatic substrate to minimize polyalkylation.[6]- Carefully control the addition of reagents and reaction temperature to improve regioselectivity.[2]- Employ milder reaction conditions. For instance, using a recyclable catalyst like VOSO₄ in water can lead to high yields and cleaner reactions.[4] | A cleaner reaction profile with a dominant product spot on TLC, simplifying purification and increasing the isolated yield of the desired product. |
| 3. Product is Difficult to Purify | - Product and impurities have similar polarities.- Product streaking on silica gel column.- Product loss during workup and extraction.[1][8] | - Optimize the solvent system for column chromatography; an Rf of 0.2-0.3 on TLC is ideal.[8]- For basic compounds, add a small amount of triethylamine (1-3%) to the eluent to reduce streaking on silica gel.[8]- Optimize the pH during aqueous workup to ensure the product is in its neutral, less soluble form before extraction.[1] | Improved separation during chromatography, leading to higher purity of the final product. Recovery rates can be significantly improved by optimizing extraction conditions.[8] |
| 4. Poor Yield in Friedel-Crafts Based Syntheses | - Carbocation rearrangements leading to undesired isomers.[6]- Deactivation of the aromatic ring by certain substituents (e.g., nitro groups).[6]- The aromatic substrate contains strongly deactivating groups like -NH₂ that complex with the Lewis acid catalyst.[6] | - Consider Friedel-Crafts acylation followed by reduction to avoid carbocation rearrangements.- Ensure the aromatic ring is not strongly deactivated.[6]- Protect activating groups like amines before the reaction. | Friedel-Crafts reactions can achieve high yields (up to 96%) with the appropriate choice of catalyst and substrates.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of 3,3-di(indolyl)indolin-2-ones?
A1: A common issue is the use of a suboptimal catalyst and harsh reaction conditions. Acid-catalyzed condensation is a popular method, but the choice of acid and solvent is critical.[11] For a greener and often higher-yielding alternative, consider using a catalyst like vanadyl sulfate (VOSO₄) in an aqueous medium. This method has been shown to produce excellent yields in a short time.[4]
Q2: My TLC shows a smear of products. What can I do to get a cleaner reaction?
A2: A smear on the TLC plate often indicates product degradation or the formation of multiple, closely related byproducts. This can be caused by overly harsh reaction conditions, such as high temperatures or strong acids.[2] Try lowering the reaction temperature and using a milder catalyst. Additionally, ensuring the high purity of your starting materials, particularly the isatin and indole derivatives, can prevent side reactions.[1]
Q3: How can I improve the purification of my indolin-2-one derivative by column chromatography?
A3: If you are experiencing poor separation, optimizing your solvent system is key. Your target compound should have an Rf value of approximately 0.2-0.3 on a TLC plate for effective separation. If your compound is basic and streaks on the silica gel, adding a small amount of a basic modifier like triethylamine (1-3%) to your eluent can significantly improve the peak shape.[8] For very stubborn separations, consider alternative purification techniques like preparative HPLC.[8]
Q4: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the reaction?
A4: The formation of regioisomers is a common challenge, especially in Friedel-Crafts type reactions.[7] Regioselectivity is often influenced by both steric and electronic factors of the substituents on the indole nucleus. To improve selectivity, you can try:
-
Lowering the reaction temperature to favor the thermodynamically more stable product.
-
Choosing a bulkier catalyst that may sterically hinder reaction at certain positions.
-
Modifying the protecting groups on your indole starting material to electronically favor substitution at the desired position.
Q5: Can the choice of solvent significantly impact the reaction yield?
A5: Absolutely. The solvent plays a crucial role in the solubility of reactants, the stability of intermediates, and the overall reaction rate. For the synthesis of many indolin-2-one derivatives, protic solvents like ethanol or methanol are commonly used.[3] However, in some cases, polar aprotic solvents like DMF or the use of water as a green solvent can lead to significantly higher yields.[1][4] It is highly recommended to perform small-scale solvent screening to identify the optimal medium for your specific reaction.
Experimental Protocols
General Protocol for the Synthesis of 3,3-di(indolyl)indolin-2-one Derivatives
This protocol is a general guideline for the one-pot synthesis of 3,3-di(indolyl)indolin-2-one derivatives using a VOSO₄ catalyst.[4]
Materials:
-
Isatin (or substituted isatin) (1 mmol)
-
Indole (or substituted indole) (2 mmol)
-
Vanadyl sulfate (VOSO₄) (10 mol%)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the isatin (1 mmol), indole (2 mmol), and VOSO₄ (0.1 mmol).
-
Add 5 mL of water to the flask.
-
Heat the reaction mixture to 70°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the purified 3,3-di(indolyl)indolin-2-one derivative.
Protocol for Purification by Silica Gel Column Chromatography
This protocol is a general guide for purifying indolin-2-one derivatives.
Materials:
-
Crude indolin-2-one derivative
-
Silica gel (60-120 mesh)
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture)[12]
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the non-polar solvent of your chosen eluent system (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. If necessary, a gradient elution can be used by gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A general experimental workflow for the synthesis of indolin-2-one derivatives.
Caption: A decision tree for troubleshooting low yield in indolin-2-one synthesis.
Caption: Inhibition of VEGFR signaling by an indolin-2-one derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Enantioselective Friedel-Crafts alkylation for synthesis of 2-substituted indole derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for 4-Methylindolin-2-one and Positional Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral data of 4-Methylindolin-2-one in comparison to Indolin-2-one, 5-Methylindolin-2-one, and 7-Methylindolin-2-one.
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its structurally related analogs. Due to the limited availability of experimentally derived public data for this compound, predicted NMR data is presented for this compound and is noted accordingly. This information is juxtaposed with experimental data for the parent compound, Indolin-2-one, and two other positional isomers, 5-Methylindolin-2-one and 7-Methylindolin-2-one, to offer a clear comparative framework.
The presented data, experimental protocols, and structural comparisons are intended to aid researchers in the identification, characterization, and quality control of these compounds in a drug discovery and development setting.
Data Presentation: A Comparative Overview
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its selected analogs. The data for this compound is predicted, while the data for the other compounds are based on experimental observations.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | H-1 (NH) | **H-3 (CH₂) ** | H-4 (Ar-H) | H-5 (Ar-H) | H-6 (Ar-H) | H-7 (Ar-H) | Methyl (CH₃) |
| This compound (Predicted) | ~8.3 (br s) | ~3.5 (s) | - | ~7.1 (t) | ~6.9 (d) | ~6.8 (d) | ~2.3 (s) |
| Indolin-2-one | 8.51 (br s) | 3.56 (s) | 7.23 (d) | 7.23 (t) | 7.01 (t) | 6.90 (d) | - |
| 5-Methylindolin-2-one | 8.41 (br s) | 3.52 (s) | 7.04 (s) | 7.02 (d) | 6.81 (d) | - | 2.33 (s) |
| 7-Methylindolin-2-one | 8.35 (br s) | 3.53 (s) | 7.07 (d) | 7.05 (t) | 6.85 (d) | - | 2.22 (s) |
Note: 'br s' denotes a broad singlet, 's' a singlet, 'd' a doublet, and 't' a triplet. Coupling constants (J) are typically in the range of 7-8 Hz for ortho-coupling in the aromatic region.
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | C-2 (C=O) | **C-3 (CH₂) ** | C-3a (Ar-C) | C-4 (Ar-C) | C-5 (Ar-C) | C-6 (Ar-C) | C-7 (Ar-C) | C-7a (Ar-C) | Methyl (CH₃) |
| This compound (Predicted) | ~177 | ~36 | ~126 | ~132 | ~129 | ~124 | ~108 | ~142 | ~19 |
| Indolin-2-one | 177.9 | 36.3 | 125.7 | 128.0 | 124.4 | 122.3 | 109.8 | 143.1 | - |
| 5-Methylindolin-2-one | 177.8 | 36.4 | 125.8 | 128.8 | 132.3 | 123.0 | 109.6 | 140.7 | 21.1 |
| 7-Methylindolin-2-one | 178.0 | 36.6 | 123.6 | 128.6 | 122.5 | 122.9 | 119.5 | 143.2 | 16.5 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for indolin-2-one derivatives.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for comparing the NMR data of a target compound with known alternatives, incorporating both predicted and experimental data.
Caption: Workflow for NMR data comparison.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. The combination of predicted and experimental data provides a valuable tool for researchers in the field.
analytical methods for the characterization of 4-Methylindolin-2-one
A Comprehensive Guide to Analytical Methods for the Characterization of 4-Methylindolin-2-one
For researchers, scientists, and professionals in drug development, the precise characterization of pharmaceutical intermediates like this compound is paramount. This guide provides a comparative overview of key analytical techniques for the qualitative and quantitative analysis of this compound. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API).
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of various analytical methods applicable to the characterization of this compound.
| Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Purity, quantification, identification of impurities. | High resolution, quantitative accuracy, well-established methods. | Requires reference standards for identification and quantification. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis of the analyte and its fragments. | Molecular weight confirmation, structural information, high-sensitivity quantification. | High specificity and sensitivity, suitable for complex matrices. | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structure elucidation, identification of isomers, quantification (qNMR). | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, can be complex to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities and the parent compound if sufficiently volatile or derivatized. | High separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Definitive three-dimensional molecular structure, stereochemistry, and crystal packing. | Provides absolute structural confirmation. | Requires a suitable single crystal, which can be challenging to grow. |
Quantitative Data Comparison
| Parameter | HPLC-UV | LC-MS/MS | qNMR | GC-MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL | ~mg/mL range | ~pg level |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.5 ng/mL | ~mg/mL range | ~pg level |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a similar concentration as the working standards.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity and concentration of this compound by comparing the peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and provide sensitive quantification of this compound.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation: Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard and Sample Preparation: Prepare as described for the HPLC method, using the mobile phase as the diluent.
-
LC Conditions:
-
Gradient elution (e.g., 5% B to 95% B over 5 minutes)
-
Flow rate: 0.3 mL/min
-
Column temperature: 40 °C
-
Injection volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization mode: Positive ESI
-
Monitor the transition of the protonated molecule [M+H]⁺ to a characteristic fragment ion.
-
-
Analysis: Perform a full scan to confirm the molecular weight. Use Multiple Reaction Monitoring (MRM) for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).
X-ray Crystallography
Objective: To determine the definitive three-dimensional structure of this compound.[1][2][3]
Instrumentation:
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions).[1] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount the crystal on the diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[1][3]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[3] Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate molecular structure.[1]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the characterization of a chemical substance like this compound.
Caption: General workflow for the analytical characterization of this compound.
References
A Comparative Analysis of the Biological Activity of 4-Methylindolin-2-one and Other Indolinone Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 4-Methylindolin-2-one and other notable indolinone derivatives. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective overview of their performance in anticancer and neuroprotective assays. The information is presented in structured tables for ease of comparison, supplemented by detailed experimental protocols and visualizations of key signaling pathways.
Introduction to Indolinones
The indolin-2-one scaffold is a core structural motif in a multitude of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including but not limited to, anticancer, neuroprotective, and anti-inflammatory activities. This guide focuses on comparing the efficacy of this compound with other substituted indolinones, providing a valuable resource for researchers exploring the therapeutic potential of this chemical class.
Comparative Analysis of Anticancer Activity
Indolinone derivatives have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR). The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indolinone derivatives against different cancer cell lines.
| Compound/Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Indolin-2-one Derivative 1 | 5-chloro-3-(substituted-imino) | HeLa (Cervical Cancer) | 10.64 - 33.62 | [1] |
| Indolin-2-one Derivative 2 | Thiazolidinone moiety at C3 | HT-29 (Colon Cancer) | 0.016 | [2] |
| Indolin-2-one Derivative 2 | Thiazolidinone moiety at C3 | H460 (Lung Cancer) | 0.0037 | [2] |
| Indolin-2-one Derivative 3 | Benzimidazole moiety at C3 | MDA-MB-231 (Breast Cancer) | 3.26 | [3] |
| Indolin-2-one Derivative 3 | Benzimidazole moiety at C3 | 4T1 (Breast Cancer) | 5.96 | [3] |
| Indolin-2-one Derivative 4 | 1,3,4-thiadiazole at C3 | Breast Cancer Panel | 1.47 | [4] |
| Indolin-2-one Derivative 5 | Aziridine at C3 | Colon Cancer Panel | 1.40 | [4] |
| Indolin-2-one Derivative 6 | Quinazolinone moiety at C3 | HepG2 (Liver Cancer) | 2.53 | [5] |
| Indolin-2-one Derivative 6 | Quinazolinone moiety at C3 | MCF-7 (Breast Cancer) | 7.54 | [5] |
| Indolin-2-one Derivative 7 | 6-iodo-2-methylquinazolin-4(3H)-one | HeLa (Cervical Cancer) | 10 | [6] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The table presents data for other substituted indolin-2-one derivatives to provide a comparative context for the broader class of compounds.
Comparative Analysis of Neuroprotective Activity
Several indolinone derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases. Their mechanisms often involve the inhibition of kinases like Glycogen Synthase Kinase 3β (GSK3β) and the mitigation of oxidative stress. The table below presents the half-maximal effective concentration (EC50) values for the neuroprotective effects of various indolinone derivatives.
| Compound/Derivative | Substitution Pattern | Assay | EC50 (µM) | Reference |
| Indole Derivative 1 | Varied substitutions | Anti-inflammatory (Nitrite Production) | 0.78 - 22.3 | [7] |
| Flavonoid (for comparison) | N/A | Protection against MG-induced damage | < 100 (active) | [8] |
Note: Specific EC50 values for the neuroprotective activity of this compound were not available in the reviewed literature. The table includes data for other indole-based compounds to illustrate the neuroprotective potential within this broader chemical family.
Key Signaling Pathways
Indolinone derivatives exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating some of the key pathways implicated in their anticancer and neuroprotective activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effect of Flavonoids against Methylglyoxal-Induced Oxidative Stress in PC-12 Neuroblastoma Cells and Its Structure–Activity Relationships [mdpi.com]
Structure-Activity Relationship (SAR) of 4-Methylindolin-2-one Derivatives: A Comparative Guide
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its derivatives have been extensively studied, leading to the discovery of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of indolin-2-one derivatives, with a specific focus on the influence of substitutions, including the 4-methyl group, on their biological activity.
General Structure-Activity Relationship of Indolin-2-one Derivatives
The pharmacological activity of indolin-2-one derivatives can be significantly modulated by substitutions at various positions of the core structure. The key positions for modification are the C3, C4, C5, C6, C7, and N1 positions.
-
C3 Position: This position is critical for determining the potency and selectivity of the compound.[2] It is typically substituted with a methylene bridge connected to a heterocyclic or an aromatic ring system. The nature of this substituent directly influences the interaction of the molecule with the ATP-binding pocket of target kinases.[3][4] For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones often exhibit high specificity for the VEGF receptor (Flk-1) tyrosine kinase.[3]
-
C5 Position: Substitution at the C5 position has been extensively studied, and it is known that the introduction of a halogen, such as fluorine, can enhance the anticancer activity.[5][6] This is exemplified by the FDA-approved drug Sunitinib, which features a fluorine atom at this position.
-
N1 Position: The nitrogen atom of the indolin-2-one ring can be either unsubstituted or substituted with various groups to modulate the physicochemical properties and biological activity of the compound.
While extensive research has been conducted on various substitutions, there is a noticeable lack of consolidated data specifically focusing on the SAR of 4-methylindolin-2-one derivatives in the publicly available scientific literature. The following sections present available quantitative data for various indolin-2-one derivatives to provide a comparative context.
Comparative Biological Activity of Indolin-2-one Derivatives
The following tables summarize the in vitro anticancer and kinase inhibitory activities of various substituted indolin-2-one derivatives. The data is compiled from multiple studies to facilitate a comparative analysis.
Table 1: Anticancer Activity of Substituted Indolin-2-one Derivatives
| Compound ID | Indolin-2-one Core Substitution | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | 5-Fluoro | Phenylamino-methylene | HCT-116 | <1 | [1] |
| 1h | 5-Fluoro | (4-methylpiperazin-1-yl)phenylamino-methylene | HCT-116 | <1 | [1] |
| 2c | Unsubstituted | (4-methylpiperazin-1-yl)phenylamino-methylene | MDA-MB-231 | 1-10 | [1] |
| Compound 23 | 5-Fluoro | Pyridone | HCT-116 | Not specified, but significant | [5] |
| Compound 7g | Not specified | Thiazolidinone derivative | MCF-7, A549 | 40 | [7] |
| Compound 7g | Not specified | Thiazolidinone derivative | PC3 | 50 | [7] |
| Compound 5h | Not specified | Thiazolidinone derivative | HT-29 | 0.016 | [8] |
| Compound 5h | Not specified | Thiazolidinone derivative | H460 | 0.0037 | [8] |
Table 2: Kinase Inhibitory Activity of Substituted Indolin-2-one Derivatives
| Compound ID | Indolin-2-one Core Substitution | Target Kinase | IC50 (nM) | Reference |
| Compound 12d | Not specified | PAK4 | 16 | [9] |
| Compound 11b | Not specified | PAK4 | 22 | [9] |
| Compound 12g | Not specified | PAK4 | 27 | [9] |
| Compound 3b | Not specified | VEGFR-2 | Potent inhibitor | [10] |
| Compound 3b | Not specified | PDGFR-β | Potent inhibitor | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for commonly employed assays in the evaluation of indolin-2-one derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, a reaction mixture is prepared containing the target kinase, a suitable substrate (often a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow the kinase to phosphorylate the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using commercially available kits (e.g., ADP-Glo™) that measure the amount of ADP produced during the kinase reaction.
-
Fluorescence-based Assay: Employing methods like HTRF® (Homogeneous Time-Resolved Fluorescence) that use fluorescence resonance energy transfer (FRET) between labeled antibodies that recognize the phosphorylated substrate.
-
-
Data Analysis: The kinase activity is measured for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the SAR and evaluation of this compound derivatives.
Caption: General Structure-Activity Relationship (SAR) map of the indolin-2-one scaffold.
Caption: Simplified VEGFR signaling pathway, a common target for indolin-2-one kinase inhibitors.
Caption: Typical experimental workflow for the discovery and optimization of indolin-2-one derivatives.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 4-Methylindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data of 4-Methylindolin-2-one derivatives with alternative analytical techniques. Experimental data and detailed methodologies are presented to support the comparison, offering insights for structural elucidation and drug design efforts targeting this important scaffold.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The determination of the three-dimensional atomic arrangement of this compound derivatives is crucial for understanding their structure-activity relationships (SAR). While X-ray crystallography is the gold standard for obtaining high-resolution structural data of crystalline compounds, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary information.
X-ray Crystallography provides an unambiguous determination of the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This technique is unparalleled in its ability to reveal the precise spatial arrangement of atoms, which is invaluable for rational drug design. However, it requires a single crystal of suitable size and quality, which can be a significant bottleneck.
NMR Spectroscopy , on the other hand, provides detailed structural and dynamic information in solution, which can be more representative of the biological environment. 1D and 2D NMR experiments can elucidate the connectivity and stereochemistry of a molecule. While it does not provide the same level of spatial resolution as X-ray crystallography for the entire molecule at once, it is a powerful tool for confirming constitutional isomers and studying conformational dynamics.
Computational Modeling , including techniques like molecular docking and 3D Quantitative Structure-Activity Relationship (3D-QSAR), serves as a predictive tool. These methods can estimate the binding mode of a ligand to its target protein and predict the biological activity of novel derivatives. While computationally efficient, these models are predictive and require experimental validation, often from techniques like X-ray crystallography or NMR.
Quantitative Data from X-ray Crystallography
The following tables summarize the crystallographic data for a representative this compound derivative, (3E)-3-(4-Methylbenzylidene)-1,3-dihydro-2H-indol-2-one, and a related indolin-2-one derivative for comparison.
Table 1: Crystal Data and Structure Refinement for (3E)-3-(4-Methylbenzylidene)-1,3-dihydro-2H-indol-2-one
| Parameter | Value |
| Empirical Formula | C₁₆H₁₃NO |
| Formula Weight | 235.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.433(3) Å, α = 90°b = 5.688(1) Å, β = 101.99(3)°c = 17.653(4) Å, γ = 90° |
| Volume | 1221.0(5) ų |
| Z | 4 |
| Density (calculated) | 1.281 Mg/m³ |
| Absorption Coefficient | 0.080 mm⁻¹ |
| F(000) | 496 |
| Crystal Size | 0.30 x 0.25 x 0.20 mm³ |
| Theta Range for Data Collection | 2.23 to 25.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.0457, wR2 = 0.1232 |
| R indices (all data) | R1 = 0.0571, wR2 = 0.1325 |
Table 2: Crystal Data and Structure Refinement for Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate [1]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₁NO₃ |
| Formula Weight | 217.22 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 11.6814(7) Å, α = 90°b = 5.6106(4) Å, β = 108.713(2)°c = 16.5299(11) Å, γ = 90° |
| Volume | 1026.09(12) ų |
| Z | 4 |
| Density (calculated) | 1.406 Mg/m³ |
| Absorption Coefficient | 0.102 mm⁻¹ |
| F(000) | 456 |
| Crystal Size | 0.35 x 0.30 x 0.25 mm³ |
| Theta Range for Data Collection | 2.62 to 25.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.0333, wR2 = 0.0927 |
| R indices (all data) | R1 = 0.0378, wR2 = 0.0964 |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound derivatives involves the following key steps:
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate). The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector). The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy for Structural Elucidation
The structural characterization of this compound derivatives in solution is typically performed using a combination of 1D and 2D NMR experiments:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
¹H NMR provides information about the chemical environment of the protons, their multiplicity (splitting patterns), and integration (number of protons).
-
¹³C NMR reveals the number of unique carbon atoms and their chemical environment.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-couplings), helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.
-
Computational Modeling: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. The general workflow is as follows:
-
Preparation of the Protein Structure: The 3D structure of the target protein (e.g., CDK2, COX-2) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand Structure: The 3D structure of the this compound derivative is generated and energy-minimized using a molecular modeling software.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site of the protein. The program employs a scoring function to rank the different poses based on their predicted binding affinity.
-
Analysis of Results: The resulting docked poses are visualized and analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for the synthesis and structural analysis of this compound derivatives.
Many this compound derivatives exhibit potent inhibitory activity against key enzymes in cellular signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2). Understanding these pathways is crucial for drug development.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: The COX-2 signaling pathway and the mechanism of inhibition by this compound derivatives.
References
A Comparative Guide to Analytical Standards for 4-Methylindolin-2-one
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available analytical standards for 4-Methylindolin-2-one, also known as 4-Methyloxindole. It includes a summary of supplier specifications, detailed experimental protocols for analysis, and a visualization of the compound's relevant biological context.
Comparison of Commercial Analytical Standards
| Supplier | Product Name | Purity Specification | Analytical Data Provided |
| Thermo Scientific Chemicals | 4-Methyloxindole, 95% | 95% | Assay (HPLC): 98.90%[1] |
| CP Lab Safety | This compound, 98% | 98% | Not specified on product page[2] |
Note: The purity values provided are as stated by the suppliers. It is recommended to obtain a lot-specific Certificate of Analysis (CoA) for detailed characterization data. A CoA typically includes results from various analytical techniques confirming the identity and purity of the compound.[3][4]
Experimental Protocols for Analysis
Accurate quantification and identification of this compound require robust analytical methods. Based on established protocols for similar indolinone derivatives, the following sections detail recommended starting points for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment, if necessary)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for related compounds.[5] An isocratic elution with a ratio such as 60:40 (v/v) Acetonitrile:Water can be a good starting point. For mass spectrometry detection, a volatile buffer like formic acid (e.g., 0.1%) should be used instead of phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Based on the chromophore of the indolinone core, a wavelength in the UV range (e.g., 254 nm or 280 nm) should be selected for optimal detection.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing the peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be used for the identification and quantification of this compound, particularly for assessing volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column)
Reagents:
-
Methanol or other suitable solvent (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), if necessary.
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in a volatile solvent like methanol. For compounds with active hydrogens, derivatization may be required to improve volatility and peak shape. A common procedure involves reacting the sample with a silylating agent like BSTFA.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Range: Scan a mass range appropriate for the parent ion and expected fragments of this compound (e.g., m/z 40-400).
-
-
Analysis: Inject the prepared sample into the GC-MS. Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using a calibration curve generated from the standard solutions.
Biological Context: Inhibition of Tyrosine Kinase Signaling
Substituted indolin-2-ones are a well-established class of potent inhibitors of receptor tyrosine kinases (RTKs).[6][7] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, migration, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. This compound and its derivatives are known to target several key RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[8][9]
The following diagram illustrates the general mechanism of action of indolin-2-one based tyrosine kinase inhibitors.
Caption: Inhibition of RTK signaling by this compound derivatives.
The diagram above illustrates how growth factors bind to the extracellular domain of RTKs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately regulate cellular responses. Indolin-2-one derivatives act as competitive inhibitors at the ATP-binding site of the tyrosine kinase domain, thereby blocking autophosphorylation and subsequent signal transduction.[7]
The following workflow outlines a general procedure for evaluating the purity of a this compound analytical standard.
Caption: Purity assessment workflow for this compound.
This guide provides a foundational comparison and analytical framework for researchers working with this compound. For critical applications, it is imperative to obtain lot-specific certificates of analysis from the supplier and to perform in-house verification of the standard's purity and identity using validated analytical methods.
References
- 1. 4-Methyloxindole, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. safetyculture.com [safetyculture.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Separation of 4-Hydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
A Comparative Guide to the Spectroscopic Profile of 4-Methyl-2-Oxindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-methyl-2-oxindole, a significant heterocyclic compound frequently encountered in medicinal chemistry and drug discovery. Due to the scarcity of directly published complete spectral sets for 4-methyl-2-oxindole, this guide presents expected values derived from established principles of spectroscopy and comparison with structurally similar analogs, namely the parent compound 2-oxindole and the isomeric 5-methyl-2-oxindole. This comparative approach allows for a deeper understanding of how substituent placement on the oxindole core influences its spectroscopic signature.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally observed spectroscopic data for 4-methyl-2-oxindole and its analogs. These tables are designed for easy comparison of key spectral features.
¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Proton Assignment | 4-Methyl-2-oxindole (Expected) | 2-Oxindole (Observed) [1] | 5-Methyl-2-oxindole (Observed) |
| NH | ~10.3 ppm (s, 1H) | 10.4 ppm (s, 1H) | ~10.2 ppm (s, 1H) |
| H-5 | ~6.8 ppm (d, 1H) | 7.16 ppm (t, 1H) | - |
| H-6 | ~7.0 ppm (t, 1H) | 6.93 ppm (d, 1H) | ~6.9 ppm (d, 1H) |
| H-7 | ~6.7 ppm (d, 1H) | 7.20 ppm (d, 1H) | ~7.0 ppm (s, 1H) |
| CH₂ (C3) | ~3.4 ppm (s, 2H) | 3.46 ppm (s, 2H) | ~3.4 ppm (s, 2H) |
| CH₃ (C4) | ~2.2 ppm (s, 3H) | - | - |
| CH₃ (C5) | - | - | ~2.2 ppm (s, 3H) |
¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Carbon Assignment | 4-Methyl-2-oxindole (Expected) | 2-Oxindole (Observed) | 5-Methyl-2-oxindole (Observed) |
| C=O (C2) | ~176.0 ppm | ~176.5 ppm | ~176.3 ppm |
| C3 | ~36.0 ppm | ~36.2 ppm | ~36.1 ppm |
| C3a | ~128.0 ppm | ~128.5 ppm | ~128.3 ppm |
| C4 | ~131.0 ppm | ~124.5 ppm | ~125.0 ppm |
| C5 | ~122.0 ppm | ~127.8 ppm | ~131.5 ppm |
| C6 | ~128.0 ppm | ~121.5 ppm | ~128.1 ppm |
| C7 | ~108.0 ppm | ~109.3 ppm | ~109.0 ppm |
| C7a | ~142.0 ppm | ~142.8 ppm | ~140.5 ppm |
| CH₃ | ~18.0 ppm | - | ~20.7 ppm |
FT-IR Spectral Data Comparison (Solid Phase, cm⁻¹)
| Vibrational Mode | 4-Methyl-2-oxindole (Expected) | 2-Oxindole (Observed) | 5-Methyl-2-oxindole (Observed) |
| N-H Stretch | 3200-3300 (broad) | ~3250 (broad) | ~3240 (broad) |
| Aromatic C-H Stretch | 3000-3100 | ~3050 | ~3045 |
| Aliphatic C-H Stretch | 2850-2960 | - | ~2920 |
| C=O (Amide) Stretch | ~1690-1710 | ~1705 | ~1700 |
| C=C Aromatic Stretch | 1600-1620 | ~1615 | ~1620 |
Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ | Key Fragmentation Peaks (m/z) |
| 4-Methyl-2-oxindole | C₉H₉NO | 147.17 g/mol | 147 | 118 ([M-CHO]⁺), 91 ([C₇H₇]⁺) |
| 2-Oxindole | C₈H₇NO | 133.15 g/mol | 133 | 104 ([M-CHO]⁺), 78 ([C₆H₆]⁺)[1] |
| 5-Methyl-2-oxindole | C₉H₉NO | 147.17 g/mol | 147 | 118 ([M-CHO]⁺), 91 ([C₇H₇]⁺) |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies in organic chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid) : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (typically diamond or germanium), and pressure is applied to ensure good contact.
-
Data Acquisition : The FT-IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system. Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different fragments.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like 4-methyl-2-oxindole.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of 4-methyl-2-oxindole.
Conclusion
The spectroscopic analysis of 4-methyl-2-oxindole, through a combination of NMR, FT-IR, and Mass Spectrometry, provides a detailed fingerprint for its structural confirmation and purity assessment. By comparing its expected spectral data with that of 2-oxindole and 5-methyl-2-oxindole, researchers can discern the subtle yet significant electronic and steric effects of the methyl substituent on the aromatic ring. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of oxindole derivatives, facilitating more efficient and accurate structural elucidation in their research and development endeavors.
References
A Comparative Guide to the Synthetic Routes of 4-Methylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the production of 4-Methylindolin-2-one, a valuable intermediate in medicinal chemistry. The following sections detail different synthetic strategies, presenting key performance indicators, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Routes
Three primary synthetic routes for this compound are outlined below, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility.
| Route | Starting Material | Key Transformation | Reagents & Catalyst | Reaction Time | Temperature | Yield | Reference |
| 1 | 2-(2-Methyl-6-nitrophenyl)acetic acid | Reductive Cyclization | H₂, 10% Pd/C | 3 hours | Not specified (hydrogenation pressure: 60 psi) | 74% | [1] |
| 2 | 2-Chloro-N-(2-methylphenyl)acetamide | Palladium-Catalyzed Intramolecular C-H Arylation | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, Et₃N | Not specified | Not specified | High (general protocol) | [2] |
| 3 | o-Toluidine | Multi-step synthesis involving acylation and Friedel-Crafts cyclization | Chloroacetyl chloride, AlCl₃ | Not specified | Not specified | Moderate (general protocol) | (General knowledge) |
Detailed Experimental Protocols
Route 1: Reductive Cyclization of 2-(2-Methyl-6-nitrophenyl)acetic acid
This one-step method provides a straightforward approach to this compound from a readily available nitro-substituted phenylacetic acid derivative.
Experimental Protocol:
-
Dissolve 2-(2-methyl-6-nitrophenyl)acetic acid (1.4 g, 7 mmol) in 20 mL of methanol.
-
Add 0.14 g of 10% palladium on carbon (Pd/C) catalyst to the solution.
-
Place the reaction mixture in a Parr hydrogenator and hydrogenate at a pressure of 60 psi for 3 hours.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain a brown solid.
-
Grind the solid with ethyl acetate and dry under vacuum to yield this compound as a white solid (0.9 g, 74% yield)[1].
DOT Diagram for Route 1:
Route 2: Palladium-Catalyzed Intramolecular C-H Arylation
This route utilizes a modern palladium-catalyzed cross-coupling reaction to form the oxindole ring system from an N-acylated o-toluidine derivative. While a specific protocol for this compound is not detailed in the literature, a general and highly effective procedure for similar substrates is provided.
General Experimental Protocol (adapted from Hennessy & Buchwald, 2003): [2]
-
Preparation of 2-Chloro-N-(2-methylphenyl)acetamide: To a solution of o-toluidine in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion. Work-up involves washing with aqueous base and brine, followed by drying and solvent evaporation.
-
Palladium-Catalyzed Cyclization:
-
In a glovebox, combine 2-Chloro-N-(2-methylphenyl)acetamide, palladium acetate (Pd(OAc)₂), and 2-(di-tert-butylphosphino)biphenyl ligand in a reaction vessel.
-
Add a suitable solvent (e.g., toluene) and triethylamine (Et₃N).
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
DOT Diagram for Route 2:
Route 3: Friedel-Crafts Cyclization
This classical approach involves the acylation of o-toluidine followed by an intramolecular Friedel-Crafts reaction to construct the oxindole core. This method is generally less efficient and may suffer from regioselectivity issues compared to more modern techniques.
General Experimental Protocol:
-
Acylation: React o-toluidine with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2-methylphenyl)acetamide.
-
Friedel-Crafts Cyclization: Treat the resulting acetamide with a strong Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent. The intramolecular cyclization is typically promoted by heating.
-
Work-up and Purification: Quench the reaction with water or dilute acid, followed by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
DOT Diagram for Route 3:
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.
-
Route 1 (Reductive Cyclization) offers a high-yielding and straightforward one-step process, making it an attractive option for efficient synthesis.
-
Route 2 (Palladium-Catalyzed Cyclization) represents a modern and versatile approach that is likely to be high-yielding and tolerant of various functional groups, although it requires a more complex catalytic system.
-
Route 3 (Friedel-Crafts Cyclization) is a classical method that may be suitable for smaller-scale synthesis but can be limited by lower yields and harsher reaction conditions.
Further optimization of the general protocols for Routes 2 and 3 would be necessary to determine their precise efficiency for the synthesis of this compound.
References
evaluating the antitumor activity of 4-Methylindolin-2-one derivatives against cancer cell lines
Researchers and drug development professionals are increasingly focusing on the therapeutic promise of 4-Methylindolin-2-one derivatives as a source of novel anticancer agents. This guide provides a comprehensive comparison of the antitumor activity of various derivatives against a spectrum of cancer cell lines, supported by experimental data and detailed protocols. The evidence suggests that these compounds exhibit significant cytotoxic effects, often through the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A growing body of research highlights the efficacy of this compound derivatives in combating various cancer types. Studies have demonstrated their ability to inhibit the growth of cancer cells at micromolar concentrations, with some derivatives showing remarkable potency and selectivity. This comparative guide synthesizes the findings from multiple studies to offer a clear overview of their performance.
Comparative Antitumor Activity
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. The data reveals that the substitution pattern on the indolin-2-one core and the nature of the appended moieties significantly influence the antitumor activity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzylidene Sulfoxide Indolin-2-ones | (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) | HeLa, HepG2, MCF-7, SCC-15, A549 | <40 (average) | [1] |
| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) | HeLa, HepG2, MCF-7, SCC-15, A549 | <40 (average) | [1] | |
| Thiazolidinone-Indolin-2-ones | Compound 5h | HT-29 (Colon) | 0.016 | [2][3] |
| H460 (Lung) | 0.0037 | [2][3] | ||
| Compound 7g | A549 (Lung) | 40 | [4][5] | |
| MCF-7 (Breast) | 40 | [4][5] | ||
| PC3 (Prostate) | 50 | [4][5] | ||
| Benzo[d]imidazol-2-yl)methylene)indolin-2-ones | Compound 8l | MDA-MB-231 (Breast) | 3.26 ± 0.24 | [6] |
| 4T1 (Breast) | 5.96 ± 0.67 | [6] | ||
| Indolinone-based Hybrids | Compound 9 | HepG2 (Liver) | 2.53 | [7] |
| MCF-7 (Breast) | 7.54 | [7] | ||
| Compound 20 | HepG2 (Liver) | 3.08 | [7] | |
| MCF-7 (Breast) | 5.28 | [7] | ||
| Indolone Derivatives | Compound A13 | HCT116 (Colon) | 6.17 | [8] |
| MCF7 (Breast) | 11.21 | [8] | ||
| A549 (Lung) | 12.49 | [8] | ||
| Oleoyl Hybrids | Compound 1 | HCT116 (Colon) | 22.4 | [9] |
| Compound 2 | HCT116 (Colon) | 0.34 | [9] |
Experimental Protocols
The evaluation of the antitumor activity of this compound derivatives typically involves the following key experiments:
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2][4][5]
Apoptosis Analysis
The induction of apoptosis is a common mechanism of action for many anticancer drugs.
DAPI Staining:
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for 24-48 hours.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde and then stained with DAPI (4′,6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[4][5]
Annexin V-FITC/PI Assay:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.[6][7]
Mechanism of Action and Signaling Pathways
Several studies have delved into the molecular mechanisms underlying the antitumor activity of this compound derivatives. A common theme is the induction of apoptosis through the modulation of key regulatory proteins.
For instance, some derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in programmed cell death.
Furthermore, certain derivatives act as inhibitors of protein kinases that are often dysregulated in cancer. These include cyclin-dependent kinases (CDKs) like CDK-2 and CDK-4, which are crucial for cell cycle progression, and receptor tyrosine kinases such as VEGFR-2 and EGFR, which play pivotal roles in angiogenesis and cell proliferation.[1][7] The inhibition of these kinases disrupts downstream signaling pathways essential for tumor growth and survival.
Below are diagrams illustrating a generalized experimental workflow and a key signaling pathway affected by these derivatives.
Caption: A typical workflow for the in vitro evaluation of this compound derivatives.
Caption: A simplified diagram of the intrinsic apoptosis pathway often modulated by these compounds.
References
- 1. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
In Vitro Evaluation of Indolin-2-one Derivatives as Enzyme Inhibitors: A Comparative Guide
A Note on Scope: While the initial focus of this guide was on 4-Methylindolin-2-one derivatives, a comprehensive literature search revealed a broader body of research on the parent structure, indolin-2-one (also known as oxindole), as a privileged scaffold in enzyme inhibitor design. Therefore, this guide provides a comparative overview of various indolin-2-one derivatives, including those with substitutions at different positions of the oxindole ring, to offer a wider perspective on their potential as enzyme inhibitors.
The indolin-2-one core is a key structural feature in several approved drugs and clinical candidates, particularly in the realm of protein kinase inhibition.[1][2] Its ability to form critical hydrogen bonds with the hinge region of kinase ATP-binding sites makes it a valuable pharmacophore.[1] This guide compares the in vitro efficacy of representative indolin-2-one derivatives against two major classes of enzymes: Receptor Tyrosine Kinases (RTKs) and Cyclooxygenase-2 (COX-2). We present their inhibitory activities alongside established alternative inhibitors, detail the experimental protocols for their evaluation, and visualize a key signaling pathway and the experimental workflow.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected indolin-2-one derivatives against their target enzymes, compared with well-established alternative inhibitors. Lower IC50 values indicate higher potency.
Receptor Tyrosine Kinase (RTK) Inhibitors
Indolin-2-one derivatives have been extensively investigated as inhibitors of RTKs, which play a crucial role in angiogenesis and tumor cell proliferation.[3] A prominent example is the FDA-approved drug Sunitinib, which features a substituted indolin-2-one core.[1] The table below compares the activity of various indolin-2-one derivatives against key RTKs like VEGFR-2, EGFR, and CDK-2.
| Compound Class | Derivative Example | Target Enzyme | IC50 (nM) | Alternative Inhibitor | Target Enzyme | IC50 (nM) |
| Indolin-2-one | Compound 9 (quinazoline hybrid) | VEGFR-2 | 56.74 | Sorafenib | VEGFR-2 | 63.27 |
| CDK-2 | 9.39 | Indirubin | CDK-2 | 45.6 | ||
| Indolin-2-one | Compound 20 (quinazoline hybrid) | VEGFR-2 | 32.65 | Indirubin | VEGFR-2 | - |
| EGFR | 14.31 | Indirubin | EGFR | - | ||
| Pyrrole-substituted Indolin-2-one | Compound 14g | VEGFR-2 | Not specified, but potent | Sunitinib | VEGFR-2 | Not specified |
| Azaindolin-2-one | Compound (E)-2f | GSK3β | 1700 | Staurosporine | GSK3β | Potent inhibitor |
Data for compounds 9 and 20 sourced from a study on indolinone-based derivatives as cytotoxic kinase inhibitors.[2] Data for Sunitinib and other indolin-2-one derivatives as kinase inhibitors are widely documented.[1][3] Compound (E)-2f data is from a study on dual GSK3β and tau aggregation inhibitors.[4] The IC50 of Indirubin against CDK-2 is reported to be 45.6 nM, while against CDK-4 it is 23.64 nM.[2]
Cyclooxygenase-2 (COX-2) Inhibitors
Certain indolin-2-one derivatives have shown potent and selective inhibitory activity against COX-2, an enzyme implicated in inflammation and pain.[5] This makes them attractive candidates for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Alternative Inhibitor | Target Enzyme | IC50 (µM) |
| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | COX-2 | 2.35 | Celecoxib | COX-2 | - |
| Compound 9h | COX-2 | 2.422 | ||||
| Compound 9i | COX-2 | 3.34 | ||||
| Oxindole-ester | Compound 4h | COX-2 | 0.0533 | Indomethacin | COX-1 | 0.018 |
| 5-LOX | 0.4195 | COX-2 | 0.026 |
Data for compounds 4e, 9h, and 9i are from a study on 1,3-dihydro-2H-indolin-2-one derivatives as COX-2 inhibitors.[5] Data for compound 4h is from a study on oxindole conjugates with dual COX/5-LOX inhibitory activity.[6] Indomethacin is a non-selective COX inhibitor, while Celecoxib is a selective COX-2 inhibitor. The IC50 values for Indomethacin against COX-1 and COX-2 are 18 nM and 26 nM, respectively.[7]
Experimental Protocols
The in vitro evaluation of enzyme inhibitors typically involves spectrophotometric or luminescence-based assays to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.
General Protocol for Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 of a compound against a protein kinase, such as VEGFR-2 or EGFR.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, EGFR, CDK-2).
-
Substrate peptide specific to the kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (typically containing Tris-HCl, MgCl2, and other cofactors).
-
Test compounds (indolin-2-one derivatives) dissolved in DMSO.
-
Kinase-Glo® Luminescence Kinase Assay kit (or similar).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
A solution of the test compound is serially diluted in DMSO to create a range of concentrations.
-
The kinase, substrate peptide, and assay buffer are added to the wells of a 384-well plate.
-
The test compound dilutions (or DMSO for control) are added to the wells, and the plate is incubated at room temperature for a specified period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
The kinase reaction is initiated by adding ATP to each well.
-
The plate is incubated at room temperature for a set time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
The Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
The luminescence is measured using a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
General Protocol for COX-2 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against COX-2.
-
Reagents and Materials:
-
Purified recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., Tris-HCl buffer containing hematin and tryptophan).[8]
-
Test compounds (indolin-2-one derivatives) dissolved in DMSO.
-
Positive control inhibitor (e.g., Celecoxib).
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound at various concentrations (or DMSO for control) in the assay buffer at 37°C for a defined period (e.g., 15 minutes).[8]
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 10 minutes).
-
The reaction is terminated by adding a stop solution (e.g., HCl).
-
The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
-
The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key target for many indolin-2-one-based kinase inhibitors.
Experimental Workflow for IC50 Determination
The diagram below outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in an in vitro enzyme inhibition assay.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Assessing the Purity of 4-Methylindolin-2-one
The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) like 4-Methylindolin-2-one is a critical step in drug discovery and development. Ensuring high purity is essential for the safety, efficacy, and reproducibility of subsequent research and manufacturing processes. This guide provides a detailed comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is the most prevalent and robust technique for the quantitative analysis of non-volatile, small organic molecules like this compound.[1][2] Its widespread adoption is due to its high resolution, sensitivity, and reproducibility, making it the gold standard for purity determination in most pharmaceutical laboratories.[2] The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
This protocol outlines a typical gradient RP-HPLC method for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software (e.g., Chemstation, Empower).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and dissolve in 25 mL of diluent. This higher concentration is used to ensure the detection of trace impurities.
4. Data Analysis: The purity is calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength. The percentage of each impurity is calculated relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.52 | 15.8 | 0.08 | Unknown Impurity 1 |
| 2 | 5.89 | 25.4 | 0.13 | Starting Material |
| 3 | 8.74 | 19560.2 | 99.65 | This compound |
| 4 | 10.11 | 27.5 | 0.14 | Unknown Impurity 2 |
| Total | 19628.9 | 100.00 |
Alternative and Complementary Analytical Techniques
While HPLC is the primary workhorse, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—is crucial for a comprehensive purity profile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[1][3] It is the preferred method for identifying unknown impurities.[4] While the HPLC setup remains the same, the MS detector provides the mass-to-charge ratio (m/z) of the eluting peaks, allowing for the determination of their molecular weights. This information is invaluable for identifying process-related impurities or degradation products.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds.[4] For a relatively non-volatile compound like this compound, its direct analysis by GC can be challenging. However, it is an excellent method for detecting and quantifying residual solvents or volatile impurities from the synthesis process. Derivatization can sometimes be employed to increase the volatility of the main analyte and its impurities for GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound. It quantifies the analyte by comparing the integral of a specific resonance signal from the sample to the integral of a certified internal standard with a known concentration. Its major advantage is high precision and direct traceability to SI units.
Comparison of Purity Assessment Methods
| Feature | HPLC-UV | LC-MS | GC-MS | qNMR |
| Primary Use | Quantitative Purity | Impurity Identification | Volatile Impurities | Absolute Purity |
| Quantitation | Excellent (with standard) | Good (with standard) | Good (with standard) | Excellent (Primary Method) |
| Impurity ID | No (retention time only) | Excellent (by Mass) | Excellent (by Mass & Library) | Limited (structural info) |
| Sensitivity | High | Very High | Very High | Moderate |
| Complexity | Moderate | High | Moderate | High |
| Cost | Moderate | High | Moderate | High |
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, integrating the primary HPLC method with orthogonal techniques for confirmation and identification.
Caption: Purity assessment workflow for this compound.
Conclusion
The purity assessment of this compound is most effectively and routinely achieved using a validated RP-HPLC method. This technique provides reliable quantitative data on the main component and its related substances. For a comprehensive understanding and to meet stringent regulatory requirements, it is best practice to supplement HPLC data with orthogonal methods like LC-MS for impurity identification and qNMR for absolute purity determination. This multi-faceted approach ensures the highest confidence in the quality and integrity of the compound for research and drug development purposes.
References
A Senior Application Scientist's Guide to Comparative Docking of 4-Methylindolin-2-one Derivatives in Drug Discovery
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the myriad of molecular scaffolds, the 4-Methylindolin-2-one core has garnered significant attention due to its prevalence in a variety of biologically active compounds, including potent kinase inhibitors. This guide provides an in-depth technical comparison of docking studies involving this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. Here, we delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Central Role of this compound in Kinase Inhibition
The indolin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[1][2] Its derivatives, particularly those with substitutions at the 3-position, have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][3][4] The 4-methyl group can provide a key anchoring point or steric influence within the ATP-binding pocket of these enzymes, making its derivatives a rich area for structure-activity relationship (SAR) studies. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma, prominently features the related 3-((pyrrol-2-yl)methylene)indolin-2-one core, underscoring the therapeutic potential of this chemical class.[1][2]
Principles of Comparative Molecular Docking: A Strategic Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[5][7] A comparative docking study extends this by systematically evaluating a series of related compounds against one or more targets to elucidate SAR and guide the design of more potent and selective inhibitors.
The trustworthiness of a docking study hinges on a robust and validated protocol. A key validation step involves redocking a co-crystallized ligand into the active site of its protein. A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[8][9]
Below is a generalized workflow for a comparative docking study, a process that ensures reproducibility and scientific rigor.
References
- 1. fmhr.net [fmhr.net]
- 2. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methylindolin-2-one: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methylindolin-2-one is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, from immediate handling in the lab to final collection for licensed disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] Some sources also indicate it may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed if dust is generated. | To avoid inhalation, which may cause respiratory irritation.[2] |
Step-by-Step Disposal Procedure
This protocol outlines the process for the disposal of pure this compound and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired this compound in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solids) and have a tightly sealing lid.[4][5]
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Contaminated Labware:
-
Disposable items (e.g., weighing paper, gloves, pipette tips) that have come into contact with this compound should be placed in a designated hazardous waste bag or container.
-
Non-disposable glassware should be decontaminated before washing. Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. After decontamination, the glassware can be washed following standard laboratory procedures.
-
2. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[5]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant," "Harmful").
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent spills.
-
Keep the container closed at all times except when adding waste.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][6]
4. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (check your institution's guidelines), arrange for its collection by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a hazardous material pickup request form.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Containment: Prevent the spill from spreading. Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
By adhering to these procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling 4-Methylindolin-2-one
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of 4-Methylindolin-2-one (also known as 4-Methyloxindole), including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Inspect gloves prior to use. |
| Eye and Face Protection | Safety glasses with side-shields or Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Skin and Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Follow OSHA respirator regulations.[2] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of accidental exposure and ensures a controlled environment.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Assemble all necessary equipment and materials before handling the chemical.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal : Dispose of contents and container to an approved waste disposal plant.[1][4] Waste material must be disposed of in accordance with national and local regulations.[4]
-
Container Disposal : Do not reuse empty containers. Handle uncleaned containers like the product itself.[4]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
